17-GMB-APA-GA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H53N5O11 |
|---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
[(8S,9S,12S,13R,14S,16R)-19-[3-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C39H53N5O11/c1-22-18-26-34(42-16-9-15-41-31(46)12-8-17-44-32(47)13-14-33(44)48)28(45)21-27(36(26)50)43-38(51)23(2)10-7-11-29(53-5)37(55-39(40)52)25(4)20-24(3)35(49)30(19-22)54-6/h7,10-11,13-14,20-22,24,29-30,35,37,42,49H,8-9,12,15-19H2,1-6H3,(H2,40,52)(H,41,46)(H,43,51)/t22-,24+,29+,30+,35-,37+/m1/s1 |
InChI Key |
OPWAYYOLUIAKCJ-DAJJPBRBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Hsp90 Inhibitor 17-GMB-APA-GA: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Geldanamycin (B1684428) Analog for Targeted Cancer Therapy
Executive Summary
Heat shock protein 90 (Hsp90) is a critical molecular chaperone that plays a pivotal role in the folding, stability, and function of numerous client proteins, many of which are essential for cancer cell survival and proliferation. This makes Hsp90 a prime target for anticancer drug development. 17-GMB-APA-GA, a derivative of the natural product geldanamycin, is a potent Hsp90 inhibitor. Its full chemical name, 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, reveals a key structural feature: a maleimide (B117702) group that facilitates its conjugation to targeting moieties, such as antibodies, to form antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data for its conjugated form, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in leveraging Hsp90 inhibition for targeted cancer therapy.
Introduction to Hsp90 and its Role in Cancer
Heat shock protein 90 is a highly conserved molecular chaperone that is ubiquitously expressed in eukaryotic cells. It is involved in the conformational maturation and stabilization of a wide range of client proteins, including many that are implicated in the six hallmarks of cancer. These client proteins include kinases, transcription factors, and other signaling molecules that drive tumor growth, angiogenesis, and metastasis. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it an attractive target for therapeutic intervention.
Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic signaling pathways provides a powerful strategy for cancer treatment.
This compound: A Geldanamycin Analog for Targeted Delivery
This compound belongs to the ansamycin (B12435341) class of Hsp90 inhibitors, derived from geldanamycin. Like its parent compound, it binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.
The key innovation in the design of this compound is the incorporation of a linker terminating in a maleimide group at the C-17 position of the geldanamycin core. This maleimide moiety serves as a reactive handle for covalent conjugation to thiol-containing molecules, most notably cysteine residues in antibodies. This feature positions this compound as a potent cytotoxic payload for the development of ADCs, which aim to deliver the Hsp90 inhibitor specifically to cancer cells expressing a target antigen, thereby minimizing systemic toxicity.
Quantitative Data
| Compound | Cell Line | Assay | IC50 | Reference |
| H:APA-GA | MDA-361/DYT2 | Cell Proliferation | 0.2 mg/mL | [1] |
| H:ABA-GA | MDA-361/DYT2 | Cell Proliferation | 0.58 mg/mL | [1] |
Table 1: In vitro cytotoxicity of this compound immunoconjugate.
| Treatment | Cell Line | Parameter | Value | Reference |
| H:APA-GA (0.5 mg/mL) | MDA-361/DYT2 | Cell Doubling Time | > 12 days | [1] |
| H:ABA-GA (0.5 mg/mL) | MDA-361/DYT2 | Cell Doubling Time | 6.2 days | [1] |
| Herceptin (0.5 mg/mL) | MDA-361/DYT2 | Cell Doubling Time | 1.6 days | [1] |
| PBS | MDA-361/DYT2 | Cell Doubling Time | 1.4 days | [1] |
Table 2: Effect of this compound immunoconjugate on cell doubling time.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Downstream Signaling
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways in cancer cells.
Caption: Hsp90 inhibition by this compound leads to client protein degradation.
Experimental Workflow for Evaluation
A typical workflow for the preclinical evaluation of this compound, both as a standalone agent and as part of an ADC, is outlined below.
Caption: A typical experimental workflow for evaluating an Hsp90 inhibitor.
Experimental Protocols
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and is used to determine the inhibitory potential of compounds like this compound. A common method is the enzyme-coupled spectrophotometric assay.
-
Principle: The production of ADP from ATP hydrolysis is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored over time.
-
Materials:
-
Purified Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase/lactate dehydrogenase enzyme mix
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, and the pyruvate kinase/lactate dehydrogenase mix.
-
Add Hsp90 to the desired final concentration.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for the inhibitor.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
-
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to confirm the mechanism of action of this compound by observing the degradation of known Hsp90 client proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the levels of target proteins.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of client proteins.
-
Conclusion
This compound is a promising Hsp90 inhibitor with a unique chemical modification that enables its use as a payload in antibody-drug conjugates. This targeted delivery strategy holds the potential to enhance the therapeutic index of Hsp90 inhibition by concentrating the cytotoxic agent at the tumor site. While further studies are needed to fully characterize the standalone activity of this compound, the available data on its immunoconjugate form demonstrates its potent anti-cancer effects. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and related compounds as novel cancer therapeutics.
References
An In-depth Technical Guide on the Biochemical Properties of 17-Substituted Geldanamycin Analogs, with Reference to 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin (B1684428), a naturally occurring benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2][3] Due to its significant antitumor activity, geldanamycin has been a focal point of anticancer drug development. However, its clinical utility has been hampered by poor solubility and hepatotoxicity.[1][4] This has led to the development of a plethora of semi-synthetic derivatives, particularly those modified at the 17-position of the ansa chain, to improve its pharmacological properties.[2][5][6]
This technical guide provides a comprehensive overview of the biochemical properties of 17-substituted geldanamycin analogs. While specific data for 17-GMB-APA-GA (Molecular Formula: C₃₉H₅₃N₅O₁₁, Molecular Weight: 767.87) is not extensively available in public literature, this document will use it as a representative placeholder for this class of compounds and will detail the established principles of their mechanism of action, experimental evaluation, and the signaling pathways they impact.[7]
Core Mechanism of Action: Hsp90 Inhibition
Geldanamycin and its 17-substituted analogs exert their biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[1][4][5] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins.[6][8] Many of these client proteins are oncoproteins critical for cancer cell proliferation and survival, including HER2, Raf-1, Akt, and mutant p53.[9][10][11]
The substitution at the 17-position, typically involving the replacement of the methoxy (B1213986) group with various amine-containing moieties, has been a key strategy to enhance water solubility and reduce toxicity while maintaining or even improving Hsp90 inhibitory activity.[1][4][5]
Quantitative Data: Biochemical and Cellular Activity
The following tables summarize representative quantitative data for well-characterized 17-substituted geldanamycin analogs. This data provides a comparative framework for the potential activity of novel analogs like this compound.
Table 1: Hsp90 Binding Affinity and ATPase Inhibition
| Compound | Hsp90 Binding Affinity (Kd or IC50, nM) | Hsp90 ATPase Inhibition (IC50, nM) | Reference |
| Geldanamycin | 1200 | 500 | [6] |
| 17-AAG (Tanespimycin) | 21 - 100 | 30 - 100 | [5][12] |
| 17-DMAG (Alvespimycin) | 15 - 50 | 20 - 80 | [1][5][9] |
| IPI-504 (Retaspimycin) | ~10 (more potent than 17-AAG) | Not Reported | [12][13] |
| GM-BDA | 1.35 ± 0.14 | Not Reported | [14] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Geldanamycin | SKBr3 | Growth Inhibition | 5 | [5] |
| 17-AAG (Tanespimycin) | SKBr3 | Growth Inhibition | 7 | [5] |
| 17-AAG (Tanespimycin) | GL261 Glioma | Growth Inhibition | ~200 | [15] |
| 17-DMAG (Alvespimycin) | A375 Melanoma | Growth Inhibition | 10 | [9] |
| Alkyne Derivative 6 | MDA-MB-231 | Antiproliferative | 60 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel 17-substituted geldanamycin analogs.
Hsp90 Binding Assay (Competitive Binding)
This assay determines the affinity of a test compound for the Hsp90 N-terminal domain.
-
Principle: A fluorescently labeled geldanamycin analog (e.g., FITC-geldanamycin) is displaced from Hsp90 by a competing unlabeled inhibitor. The change in fluorescence polarization is measured to determine the binding affinity.
-
Materials:
-
Recombinant human Hsp90α
-
FITC-geldanamycin
-
Test compound (e.g., this compound)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well black plate, add Hsp90α (final concentration ~5 nM) and FITC-geldanamycin (final concentration ~1 nM).
-
Add the test compound at various concentrations.
-
Incubate at room temperature for 2-4 hours.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Hsp90 ATPase Activity Assay
This assay measures the inhibition of the intrinsic ATPase activity of Hsp90.
-
Principle: The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified. A common method is the Malachite Green assay.[16]
-
Materials:
-
Recombinant human Hsp90α
-
Test compound
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Malachite Green Reagent.
-
-
Procedure:
-
Add Hsp90α (final concentration ~0.5 µM) to the wells of a 96-well plate containing serial dilutions of the test compound.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP (final concentration ~1 mM).
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction and measure the released phosphate by adding the Malachite Green reagent.
-
Read the absorbance at 620-650 nm.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Client Protein Degradation Assay (Western Blot)
This cell-based assay confirms the mechanism of action by observing the degradation of Hsp90 client proteins.
-
Principle: Cancer cells are treated with the Hsp90 inhibitor, and the levels of known Hsp90 client proteins are assessed by Western blotting. A hallmark of Hsp90 inhibition is the concomitant induction of Hsp70.[17]
-
Materials:
-
Cancer cell line (e.g., SKBr3, MCF7)
-
Test compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-HER2, anti-Raf-1, anti-Akt, anti-Hsp70, anti-GAPDH)
-
Secondary antibodies
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for 24-48 hours.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against client proteins and Hsp70.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes are provided below using Graphviz.
Caption: Hsp90 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Characterization.
Conclusion
The 17-position of geldanamycin is a highly versatile site for chemical modification, yielding analogs with improved pharmaceutical properties and potent Hsp90 inhibitory activity. While specific biochemical data for this compound is not yet widely disseminated, the established methodologies and known structure-activity relationships for this class of compounds provide a robust framework for its evaluation. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel Hsp90 inhibitors for cancer therapy and other indications. The key to advancing compounds like this compound will be rigorous biochemical and cellular characterization as outlined herein.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 2. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. Geldanamycin as a potential anti-cancer agent: its molecular target and biochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geldanamycin and its analogue 17-allylamino-17-demethoxygeldanamycin lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of 64Cu-labeled Geldanamycin derivative for imaging HSP90 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Targets of 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound 17-GMB-APA-GA is limited in publicly available scientific literature. This guide provides a detailed overview of its designated class—HSP90 inhibitors and Antibody-Drug Conjugate (ADC) cytotoxins—to infer its cellular targets and mechanisms of action. The detailed experimental protocols and quantitative data are representative of the broader class of HSP90 inhibitors and may not be specific to this compound.
Introduction
This compound is identified as a potent inhibitor of Heat Shock Protein 90 (HSP90) and is classified as an ADC (Antibody-Drug Conjugate) cytotoxin.[1][2] HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins.[3][4][5] Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, making HSP90 an attractive target for therapeutic intervention.[3][5][6] As an ADC, this compound is designed for targeted delivery of a cytotoxic payload to specific cells, enhancing its therapeutic index.
Core Mechanism of Action: HSP90 Inhibition
HSP90 inhibitors exert their effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90.[7] This competitive inhibition prevents the conformational changes necessary for the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[7] This disruption of multiple oncogenic signaling pathways simultaneously makes HSP90 inhibitors a potent class of anti-cancer agents.[3][5]
Cellular Targets of HSP90 Inhibition
The inhibition of HSP90 affects a broad spectrum of client proteins involved in various cellular processes critical for tumor growth and survival. These client proteins can be categorized based on their function:
Table 1: Key Cellular Targets of HSP90 Inhibitors
| Functional Class | Client Proteins | Role in Cancer |
| Receptor Tyrosine Kinases | EGFR, HER2, PDGFR, c-Met | Promote cell proliferation and survival.[6][8] |
| Signaling Kinases | Raf-1, Akt, MEK, FAK | Mediate pro-survival and proliferative signaling.[6] |
| Cell Cycle Regulators | Cdk4, Cdk6, Cdk9 | Control cell cycle progression.[6] |
| Transcription Factors | Mutant p53, HIF-1α | Regulate gene expression related to survival and angiogenesis.[6] |
| Other Oncoproteins | Survivin, Telomerase | Promote apoptosis evasion and cellular immortalization. |
This table represents a selection of prominent HSP90 client proteins. The complete list is extensive and continues to be updated.
Signaling Pathways Modulated by this compound
By inhibiting HSP90, this compound is predicted to disrupt multiple critical signaling pathways simultaneously. The degradation of key client proteins leads to a cascading effect, ultimately inhibiting cell growth, promoting apoptosis, and reducing angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90: a drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hsp90 Binding Affinity of 17-GMB-APA-GA and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the binding characteristics of Gambogic Acid (GA) derivatives, with a focus on the geldanamycin (B1684428) analog 17-GMB-APA-GA, to the molecular chaperone Heat shock protein 90 (Hsp90). Hsp90 is a critical mediator of protein folding and maturation for a wide array of client proteins, many of which are implicated in oncogenesis. Consequently, Hsp90 has emerged as a significant target for cancer therapy.[1][2] This guide details the experimental protocols used to quantify binding affinity and cellular response, and visualizes the key signaling pathways affected by Hsp90 inhibition.
Quantitative Binding Affinity of Geldanamycin Analogs to Hsp90
| Compound | Method | Target | Affinity (K_d_ or IC_50_) | Reference |
| Geldanamycin | Isothermal Titration Calorimetry (ITC) | Yeast Hsp90 | K_d_ = 1.2 µM | [5] |
| 17-AAG (Tanespimycin) | Not Specified | Human Hsp90 | K_d_ = 16 nM (for a derivative) | [6] |
| 17-DMAG (Alvespimycin) | Not Specified | Not Specified | IC_50_ = 24 ± 8 nM (cellular assay) | [5] |
| 17-DMAG (Alvespimycin) | Not Specified | Not Specified | IC_50_ = 0.93 ± 0.01 µM (inhibition of p53 pathway) | [7][8] |
Experimental Protocols for Determining Binding Affinity
To ascertain the precise binding characteristics of novel Hsp90 inhibitors like this compound, several robust experimental methodologies can be employed. The following sections provide detailed protocols for two primary techniques: Isothermal Titration Calorimetry and Fluorescence Polarization.
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K_d_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human Hsp90α.
-
Dissolve this compound in a buffer identical to the protein dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl_2_).
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
ITC Measurement:
-
Place the Hsp90 solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe.
-
Allow the system to equilibrate to a constant temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the Hsp90 solution.
-
The heat change following each injection is measured as a peak in the raw data.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the K_d_, ΔH, and stoichiometry.
-
Caption: Isothermal Titration Calorimetry Workflow.
FP is a high-throughput method used to measure the binding of a small fluorescent molecule to a larger protein. In a competitive assay format, a fluorescently labeled ligand (tracer) bound to Hsp90 is displaced by an unlabeled competitor (e.g., this compound), leading to a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-labeled geldanamycin) as the tracer.
-
Prepare a solution of purified Hsp90 in assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl_2_).
-
Prepare a serial dilution of the unlabeled competitor, this compound.
-
-
Assay Setup:
-
In a 384-well plate, add the Hsp90 solution and the tracer at a fixed concentration.
-
Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).
-
Incubate the plate at room temperature to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.
-
Caption: Fluorescence Polarization Assay Principle.
Cellular Assays for Hsp90 Target Engagement
Confirming that an inhibitor engages Hsp90 within a cellular context is crucial. The hallmark of Hsp90 inhibition is the subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.
This assay qualitatively and quantitatively measures the levels of specific Hsp90 client proteins following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be dependent on Hsp90 (e.g., SKBr3, MCF7).
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of client protein degradation relative to the control.
-
Caption: Client Protein Degradation Western Blot Workflow.
Signaling Pathways Modulated by Hsp90 Inhibition
Hsp90 functions as a dimer, and its chaperone activity is dependent on ATP binding and hydrolysis. In its ATP-bound state, Hsp90 stabilizes client proteins, facilitating their proper folding and function. Hsp90 inhibitors, such as geldanamycin and its derivatives, are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90. This binding locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of the associated client proteins.
References
- 1. stressmarq.cn.com [stressmarq.cn.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycin Analog 17-DMAG Limits Apoptosis in Human Peripheral Blood Cells by Inhibition of p53 Activation and its Interaction with Heat-Shock Protein 90 kDa after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin analog 17-DMAG limits apoptosis in human peripheral blood cells by inhibition of p53 activation and its interaction with heat-shock protein 90 kDa after exposure to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 17-GMB-APA-GA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural and functional analysis of 17-GMB-APA-GA, a geldanamycin (B1684428) analog and potent inhibitor of Heat Shock Protein 90 (Hsp90). Due to a lack of publicly available data specific to this compound, this document extrapolates from the well-characterized activities of its parent compound, geldanamycin, and its close analog, 17-AAG. The guide details the mechanism of action, impact on critical signaling pathways, and relevant experimental protocols. All quantitative data for analogous compounds are presented in structured tables, and key cellular pathways are visualized using diagrams. This document serves as a foundational resource for researchers engaged in the study of Hsp90 inhibition and the development of novel therapeutics.
Introduction
This compound, chemically known as 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin.[1] Like other members of the geldanamycin family, it is classified as an Hsp90 inhibitor. Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key components of cellular signaling pathways that are often dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention.
The core function of this compound is inferred to be the disruption of the Hsp90 chaperone cycle. This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, thereby impacting multiple oncogenic pathways simultaneously. This multi-targeted approach offers a promising strategy for overcoming the resistance mechanisms often encountered with single-target therapies.
Chemical Structure and Properties
| Property | Value | Reference |
| Full Chemical Name | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin | [1] |
| Molecular Formula | C₃₉H₅₃N₅O₁₁ | [1] |
| Molecular Weight | 767.87 g/mol | [1] |
| Class | Geldanamycin Analog, Hsp90 Inhibitor | [1] |
Mechanism of Action
The mechanism of action for this compound is predicated on its ability to bind to the N-terminal ATP-binding pocket of Hsp90. This action competitively inhibits the binding of ATP, which is essential for the chaperone's function. The inhibition of the Hsp90 ATPase activity locks the chaperone in an open conformation, preventing the conformational changes required for client protein maturation. This disruption of the chaperone cycle leads to the ubiquitination and subsequent degradation of client proteins by the proteasome.
Impact on Cellular Signaling Pathways
By promoting the degradation of numerous client proteins, this compound is expected to disrupt several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt is a well-established Hsp90 client protein. Inhibition of Hsp90 leads to Akt degradation, thereby downregulating downstream signaling and promoting apoptosis.
References
Navigating the Solubility Landscape of 17-GMB-APA-GA in Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel therapeutics, such as the promising Hsp90 inhibitor 17-GMB-APA-GA, necessitates a thorough understanding of their physicochemical properties. Among these, solubility in common preclinical solvents like dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS) is paramount for ensuring the reliability and reproducibility of in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a geldanamycin (B1684428) analog, by leveraging available data on related compounds. It details established experimental protocols for solubility determination and presents a visual representation of the pertinent Hsp90 signaling pathway, offering a critical resource for researchers in the field of drug discovery and development.
Introduction
This compound is an analog of geldanamycin, a naturally occurring benzoquinone ansamycin (B12435341) antibiotic that inhibits Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways. By inhibiting Hsp90, compounds like this compound can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.
The progression of this compound through the drug discovery pipeline is critically dependent on its formulation and delivery, which are, in turn, governed by its solubility. DMSO is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal solvent for preparing high-concentration stock solutions of test compounds.[2][3][4] However, for biological assays, these stock solutions are typically diluted in aqueous buffers such as PBS to mimic physiological conditions. Therefore, understanding the solubility of this compound in both DMSO and PBS is essential for accurate and meaningful experimental outcomes.
Solubility Data of Geldanamycin and its Analogs
Geldanamycin is notoriously characterized by its poor aqueous solubility, a factor that has historically limited its therapeutic application.[5] This limitation spurred the development of various analogs with improved solubility and pharmacokinetic properties.[5] The following tables summarize the available solubility data for geldanamycin and some of its key derivatives, which can serve as a surrogate to estimate the solubility of this compound.
Table 1: Solubility of Geldanamycin in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Geldanamycin | DMSO | 100 mg/mL (178.36 mM) | [6] |
| Geldanamycin | Water | Insoluble | [6] |
| Geldanamycin | Ethanol | Insoluble | [6] |
| Geldanamycin | Water (estimated) | ~20 – 50 µM | [7] |
Table 2: Aqueous Solubility of Geldanamycin Analogs
| Compound | Modification | Aqueous Solubility | Reference |
| Geldanamycin | - | 2-7 µg/mL | [8] |
| 17-AAG (Tanespimycin) | 17-allylamino-17-demethoxy | Poorly soluble | [8] |
| 17-DMAG (Alvespimycin) | 17-N,N-dimethylaminoethylamino-17-demethoxy | Considerably more water-soluble than 17-AAG | [8] |
| IPI-504 (Retaspimycin) | Hydroquinone of 17-AAG | More water-soluble than 17-AAG | [8] |
Based on the structure of this compound as an analog of geldanamycin, it is anticipated to exhibit high solubility in DMSO. However, its solubility in aqueous solutions like PBS is expected to be limited, a common characteristic of this class of compounds. The modifications at the 17-position are a key strategy to enhance aqueous solubility.[8]
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial. The following are detailed methodologies for assessing both thermodynamic and kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature and pH.
Protocol:
-
Compound Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.[11]
Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer. It is often used in early drug discovery for rapid screening.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer (e.g., PBS) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitate Detection: Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.
-
Quantification (Optional): Alternatively, the plate can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[12]
Hsp90 Signaling Pathway and Mechanism of Action
This compound, as an Hsp90 inhibitor, exerts its anticancer effects by disrupting the Hsp90 chaperone cycle. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, which are often critical for tumor growth and survival.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 17-GMB-APA-GA in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA is a potent analog of geldanamycin (B1684428), a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cell growth, differentiation, and survival.[2] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins that drive tumor progression. Inhibition of Hsp90's ATPase activity by compounds like this compound leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.[2] This targeted degradation of oncoproteins makes Hsp90 an attractive target for cancer therapy.
Western blot analysis is a fundamental technique to assess the efficacy of Hsp90 inhibitors. It allows for the direct visualization and quantification of the degradation of Hsp90 client proteins and the induction of heat shock proteins, such as Hsp70, which is a hallmark of Hsp90 inhibition. These application notes provide detailed protocols for the use of this compound in Western blot analysis to monitor its effects on key cellular signaling pathways.
Mechanism of Action
This compound, like other geldanamycin analogs, binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization of Hsp90-client protein complexes, marking the client proteins for degradation via the ubiquitin-proteasome pathway. The intended outcome in a Western blot analysis is a dose- and time-dependent decrease in the protein levels of Hsp90-dependent client proteins and a corresponding increase in the expression of stress-inducible chaperones like Hsp70.
Data Presentation
Due to the limited availability of specific quantitative Western blot data for this compound in the public domain, the following tables provide representative data based on the known effects of its parent compound, geldanamycin, and the well-studied analog, 17-AAG. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.
Table 1: Representative Dose-Dependent Degradation of Hsp90 Client Proteins
| Cell Line | Treatment (24h) | Akt Protein Level (% of Control) | HER2 Protein Level (% of Control) | c-Raf Protein Level (% of Control) |
| MCF-7 | Vehicle (DMSO) | 100 | - | 100 |
| Geldanamycin (100 nM) | 45 | - | 55 | |
| Geldanamycin (500 nM) | 15 | - | 20 | |
| SK-BR-3 | Vehicle (DMSO) | 100 | 100 | 100 |
| 17-AAG (100 nM) | 60 | 30 | 70 | |
| 17-AAG (500 nM) | 25 | 5 | 35 | |
| PC-3 | Vehicle (DMSO) | 100 | - | 100 |
| Geldanamycin (100 nM) | 50 | - | 60 | |
| Geldanamycin (500 nM) | 20 | - | 25 |
Table 2: Representative Time-Dependent Degradation of an Hsp90 Client Protein (e.g., Akt) Following Treatment with an Hsp90 Inhibitor
| Time (hours) | Akt Protein Level (% of Time 0) |
| 0 | 100 |
| 2 | 95 |
| 4 | 80 |
| 8 | 50 |
| 12 | 30 |
| 24 | 15 |
Table 3: Representative Induction of Hsp70 Expression
| Cell Line | Treatment (24h) | Hsp70 Protein Level (Fold Induction) |
| MCF-7 | Vehicle (DMSO) | 1.0 |
| Geldanamycin (500 nM) | 4.5 | |
| SK-BR-3 | Vehicle (DMSO) | 1.0 |
| 17-AAG (500 nM) | 5.2 |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of Hsp90 Client Protein Degradation and Hsp70 Induction
This protocol outlines the steps to determine the effective concentration and optimal time point for observing the effects of this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Appropriate cancer cell lines (e.g., MCF-7, SK-BR-3, PC-3)
-
6-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for Akt, HER2, c-Raf, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
At the end of the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
Visualizations
Signaling Pathway
Caption: Hsp90 inhibition by this compound disrupts client protein folding, leading to degradation and Hsp70 induction.
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound effects.
Logical Relationships of Expected Outcomes
Caption: Expected outcomes of this compound treatment in Western blot.
References
Application Notes and Protocols for HSP90 Inhibitors in Cancer Cell Lines
Disclaimer: Information regarding "17-GMB-APA-GA" is not publicly available. The following application notes and protocols are provided for a representative and well-characterized class of compounds with a related nomenclature, the Heat Shock Protein 90 (HSP90) inhibitors 17-AAG (Tanespimycin) and its water-soluble analog 17-DMAG (Alvespimycin) . These compounds are ansamycin (B12435341) antibiotics that bind to the N-terminus of HSP90 and inhibit its function.[1][2]
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3] In cancer cells, HSP90 is often overexpressed and plays a key role in maintaining the function of mutated and overexpressed oncoproteins.[4] This makes HSP90 an attractive target for cancer therapy.
17-allylamino-17-demethoxygeldanamycin (17-AAG) is a potent HSP90 inhibitor that has been extensively studied in preclinical and clinical settings.[3][5] Its derivative, 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), offers improved water solubility and bioavailability.[2] These compounds induce the degradation of a wide range of HSP90 client proteins, leading to the inhibition of multiple oncogenic signaling pathways.[6][7]
Mechanism of Action
17-AAG and its derivatives bind to the N-terminal ATP-binding pocket of HSP90.[8] This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[8] A hallmark of HSP90 inhibition is the compensatory induction of heat shock proteins, particularly HSP72.[8] The degradation of key oncogenic client proteins disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[6][9]
Data Presentation
Table 1: Proliferative Activity (IC50) of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 5-6 | [10] |
| SKBR-3 | Breast Cancer | 70 | [11] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [11] |
| LNCaP | Prostate Cancer | 25-45 | [10] |
| PC-3 | Prostate Cancer | 25-45 | [10] |
| DU-145 | Prostate Cancer | 25-45 | [10] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | ~500-1000 | [9] |
| SK-N-SH | Neuroblastoma (non-MYCN amplified) | ~500-1000 | [9] |
| Ba/F3 (BCR-ABL) | Leukemia | 5200 | [10] |
| Ba/F3 (T315I BCR-ABL) | Leukemia (Imatinib-resistant) | 2300 | [10] |
Table 2: Effect of 17-AAG on Key HSP90 Client Proteins
| Client Protein | Function | Effect of 17-AAG | Reference |
| HER2 (ErbB2) | Receptor Tyrosine Kinase | Degradation | [10][11] |
| AKT | Serine/Threonine Kinase | Degradation | [10][12] |
| c-Raf | Serine/Threonine Kinase | Degradation | [12] |
| CDK4 | Cell Cycle Kinase | Degradation | [8] |
| Androgen Receptor (AR) | Steroid Hormone Receptor | Degradation | [10] |
| MYCN | Transcription Factor | Downregulation | [9] |
Signaling Pathways Modulated by HSP90 Inhibition
HSP90 inhibitors concurrently disrupt multiple signaling pathways crucial for cancer cell survival and proliferation. Key pathways affected include the PI3K-AKT-mTOR pathway, which regulates cell growth and survival, and the RAS-RAF-MEK-ERK (MAPK) pathway, which is involved in proliferation and differentiation.[13] By promoting the degradation of key components of these pathways, such as AKT and c-Raf, HSP90 inhibitors can effectively shut down these pro-tumorigenic signals.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of HSP90 inhibitors on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
17-AAG or 17-DMAG
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)[14]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the HSP90 inhibitor in complete growth medium.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol confirms the on-target effect of HSP90 inhibitors by observing the degradation of known HSP90 client proteins (e.g., HER2, AKT, c-Raf) and the induction of HSP72.[16]
Materials:
-
6-well plates
-
HSP90 inhibitor and vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-c-Raf, anti-HSP72, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the HSP90 inhibitor at various concentrations (e.g., 0.5x, 1x, 5x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate and collect the supernatant. Determine the protein concentration using a BCA assay.[17]
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Detection: Wash the membrane with TBST. Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[17]
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol assesses the induction of apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the HSP90 inhibitor as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate reader.
-
Data Analysis: An increase in luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.
References
- 1. clltopics.org [clltopics.org]
- 2. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing 17-GMB-APA-GA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA is a geldanamycin (B1684428) analog and a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Geldanamycin and its derivatives exert their biological effects by binding to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making Hsp90 an attractive target for cancer therapy.[2][3]
Like many geldanamycin derivatives, this compound is characterized by poor water solubility, which necessitates the use of organic solvents to prepare stock solutions for in vitro and in vivo studies.[2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in research applications.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₉H₅₃N₅O₁₁ | [1] |
| Molecular Weight | 767.87 g/mol | [1] |
Solubility Data
The solubility of this compound has not been specifically reported. However, based on data for the parent compound, geldanamycin, and other Hsp90 inhibitors, the following provides a guideline for solubility in common laboratory solvents. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Primary recommended solvent for high-concentration stock solutions.[4] Use of anhydrous/high-purity DMSO is recommended to minimize degradation.[5] |
| Dichloromethane | ~5 mg/mL | Yields a clear yellow-orange solution with geldanamycin.[4] |
| Ethanol | Soluble | May be used as an alternative solvent, though potentially at lower concentrations than DMSO.[6] |
| Water | Insoluble | Geldanamycin and its analogs generally have very poor aqueous solubility.[2][4] |
Storage and Stability Recommendations
Proper storage is critical to maintain the integrity and activity of this compound solutions.[7] The benzoquinone moiety in geldanamycin analogs is susceptible to degradation.[5]
| Condition | Recommendation | Duration | Notes |
| Solid Form | Store at -20°C, desiccated and protected from light. | Up to 3 years | As recommended for similar Hsp90 inhibitors.[8][9] |
| Stock Solution in DMSO | Aliquot into single-use volumes and store at -20°C, protected from light. | Up to 3 months | To avoid repeated freeze-thaw cycles which can lead to degradation.[5][6] |
| Stock Solution in DMSO | For long-term storage, aliquot and store at -80°C, protected from light. | Up to 6 months | Offers enhanced stability for extended periods.[6][8] |
| Working Solutions | Prepare fresh from a frozen stock aliquot for each experiment. | Use immediately | Stability in aqueous cell culture media is limited.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro cell-based assays.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.68 mg of the compound (Molecular Weight = 767.87 g/mol ).
-
Solvent Addition: Aseptically add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile amber tubes.[5] The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6 months).[6] Ensure the tubes are well-sealed and protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Optional): If very low final concentrations are required, it may be necessary to perform an intermediate dilution of the stock solution in DMSO before diluting into the aqueous medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Mix immediately and thoroughly by gentle pipetting or vortexing to ensure homogeneity and minimize precipitation.
-
Solvent Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Application: Add the freshly prepared working solution to the cells immediately. Do not store working solutions in aqueous media.
Mandatory Visualizations
Caption: Hsp90 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound solutions.
References
- 1. scbt.com [scbt.com]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for 17-GMB-APA-GA in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA is a derivative of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90)[1]. Hsp90 is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are involved in signal transduction pathways that are critical for cell proliferation, survival, and differentiation. In cancer cells, Hsp90 is overexpressed and is essential for the stability of numerous oncoproteins. Therefore, Hsp90 has emerged as a promising target for cancer therapy.
These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays to investigate its effects on Hsp90 and its client proteins. Immunoprecipitation is a powerful technique used to isolate a specific protein out of a complex mixture, such as a cell lysate. Co-IP is an extension of this technique used to identify protein-protein interactions by pulling down a target protein along with its binding partners[2][3].
By using this compound in conjunction with immunoprecipitation, researchers can:
-
Investigate the binding of this compound to Hsp90.
-
Determine the effect of this compound on the interaction between Hsp90 and its client proteins.
-
Identify novel Hsp90 client proteins whose interaction is modulated by this compound.
Data Presentation
Table 1: Quantitative Analysis of Protein-Protein Interactions Following this compound Treatment
| Bait Protein | Prey Protein | Treatment | Co-immunoprecipitated Protein (ng/µL) | Fold Change vs. Control | p-value |
| Hsp90 | Client Protein A | Vehicle Control | 1.0 | ||
| Hsp90 | Client Protein A | This compound (X µM) | |||
| Hsp90 | Client Protein B | Vehicle Control | 1.0 | ||
| Hsp90 | Client Protein B | This compound (X µM) | |||
| Isotype IgG | Client Protein A | Vehicle Control | N/A | ||
| Isotype IgG | Client Protein A | This compound (X µM) | N/A |
This table is a template for presenting quantitative data. Actual values should be determined experimentally.
Experimental Protocols
Protocol: Immunoprecipitation of Hsp90 and its Client Proteins
This protocol outlines the steps for immunoprecipitating Hsp90 to study the effects of this compound on its interactions with client proteins.
A. Solutions and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail[2].
-
Wash Buffer: PBS or TBS with 0.1% Tween-20[3].
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.
-
Antibodies:
-
Primary antibody against Hsp90.
-
Isotype control IgG from the same host species as the primary antibody.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
This compound Stock Solution: Dissolve in a suitable solvent like DMSO.
B. Cell Culture and Treatment
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
C. Cell Lysate Preparation
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to the cells (e.g., 1 mL per 10^7 cells)[2].
-
Incubate on ice for 10-15 minutes[2].
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay).
D. Pre-clearing the Lysate (Optional but Recommended)
-
Add 20 µL of Protein A/G bead slurry per 1 mg of protein lysate[3].
-
Incubate with gentle rotation for 1 hour at 4°C[3].
-
Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads[3].
-
Transfer the supernatant to a new tube. This is the pre-cleared lysate.
E. Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-Hsp90) or the isotype control IgG. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C[3].
-
Add 40 µL of Protein A/G bead slurry and incubate with gentle rotation for another 1-2 hours at 4°C[3].
F. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C[3].
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant[2].
G. Elution
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 20-40 µL of elution buffer or 1X SDS-PAGE sample buffer and incubating for 5-10 minutes at room temperature (for glycine (B1666218) buffer) or boiling for 5 minutes (for SDS-PAGE buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
H. Analysis
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Hsp90 and potential client proteins.
Mandatory Visualizations
Caption: Immunoprecipitation workflow with this compound.
Caption: Hsp90 chaperone cycle and inhibition by this compound.
References
Application Notes and Protocols for Studying Chaperone Activity with 17-DMAG
Introduction
Heat shock protein 90 (Hsp90) is a highly abundant and essential molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1] In cancerous cells, Hsp90 expression is often upregulated, supporting the stability of oncoproteins that drive tumor growth, progression, and drug resistance.[2] This makes Hsp90 a compelling target for cancer therapy. Geldanamycin (B1684428), a natural product isolated from Streptomyces hygroscopicus, was one of the first identified inhibitors of Hsp90.[1][3] However, its clinical utility has been hampered by poor water solubility and significant hepatotoxicity.[2][3]
These limitations spurred the development of geldanamycin analogs with improved pharmacological properties.[2] One such analog is 17-demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin, commonly known as 17-DMAG (NSC 707545). As a water-soluble derivative of 17-AAG (Tanespimycin), 17-DMAG exhibits more potent antitumor activity and has been evaluated in clinical trials.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing 17-DMAG to study Hsp90 chaperone activity in a research setting.
Mechanism of Action
17-DMAG, like its parent compound geldanamycin, exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90.[3] This competitive inhibition of ATP binding prevents the chaperone from adopting its active conformation, which is necessary for the proper folding and stabilization of its client proteins.[1] The inhibition of Hsp90's ATPase activity leads to the recruitment of E3 ubiquitin ligases, such as the carboxy-terminus of HSP70-interacting protein (CHIP), which then polyubiquitinates the Hsp90 client proteins.[3] These ubiquitinated client proteins are subsequently targeted for degradation by the 26S proteasome.[3][5] The degradation of these oncoproteins, which include HER2, Raf-1, and Akt, disrupts critical signaling pathways involved in cell growth, proliferation, and survival, ultimately leading to anti-tumor effects.[6]
Data Presentation
The following table summarizes key quantitative data for 17-DMAG and its related compound, 17-AAG, for comparative purposes.
| Compound | Assay Type | Cell Line/System | IC50 / GI50 / Kd | Reference |
| 17-DMAG | Growth Inhibition (Mean GI50) | N/A | 53 nM | |
| 17-AAG | Growth Inhibition (Mean GI50) | N/A | 123 nM | |
| 17-Amide-Geldanamycin Series | Hsp90 Binding (Cell Lysate) | MCF7 | 9 - 300 nM | [7] |
| 17-Carbamate-Geldanamycin Series | Hsp90 Binding (Cell Lysate) | MCF7 | 3 - 10 nM | [7] |
| 17-Aryl-Geldanamycin Series | Hsp90 Binding (Cell Lysate) | MCF7 | 55 - 70 nM | [7] |
| Radicicol | Hsp90 Binding (Recombinant) | N/A | 19 nM | [7] |
Experimental Protocols
Herein are detailed protocols for common assays used to evaluate the effect of 17-DMAG on Hsp90 chaperone activity.
Protocol 1: Client Protein Degradation Assay via Western Blotting
This protocol is designed to assess the degradation of a specific Hsp90 client protein (e.g., HER2, Raf-1) in cultured cells following treatment with 17-DMAG.
Materials:
-
Cancer cell line expressing the client protein of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
17-DMAG hydrochloride (water-soluble)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the client protein (e.g., anti-Raf-1)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of 17-DMAG (e.g., 0, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 24, 48 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the client protein levels to the loading control. Compare the levels in treated samples to the untreated control. A decrease in the client protein level indicates Hsp90 inhibition.
Protocol 2: Hsp90 Competitive Binding Assay
This biochemical assay measures the ability of 17-DMAG to compete with a known ligand for binding to Hsp90. This example uses a fluorescence polarization (FP) based assay.
Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 ligand (e.g., a Bodipy-geldanamycin probe)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml BSA, 0.1 mg/ml γ-globulin)
-
17-DMAG hydrochloride
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a serial dilution of 17-DMAG in the assay buffer.
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of recombinant Hsp90 protein.
-
Add the serially diluted 17-DMAG or vehicle control.
-
Add a fixed concentration of the fluorescently labeled Hsp90 ligand.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
The fluorescence polarization values will decrease as 17-DMAG displaces the fluorescent probe from Hsp90.
-
Plot the fluorescence polarization values against the logarithm of the 17-DMAG concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of 17-DMAG required to inhibit 50% of the fluorescent probe binding.
-
Visualizations
References
- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 4. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Synthesis and Biological Evaluation of a New Class of Geldanamycin Derivatives as Potent Inhibitors of Hsp90 - figshare - Figshare [figshare.com]
- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 17-GMB-APA-GA
Welcome to the technical support center for 17-GMB-APA-GA. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this Hsp90 inhibitor conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to solubility issues?
A1: this compound is a derivative of the natural product Geldanamycin (GA), a potent inhibitor of Heat Shock Protein 90 (Hsp90). The nomenclature suggests a modification at the 17th position of the Geldanamycin structure, incorporating a linker containing "APA" (a hypothetical linker component) and "GMB" (likely related to a maleimide-based crosslinker). Geldanamycin and its analogs are known for their poor aqueous solubility due to their hydrophobic polyketide structure.[1][2] The addition of linker and crosslinker components, which can also be hydrophobic, may further contribute to solubility challenges.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is expected to have very low solubility in aqueous buffers. The recommended solvent for preparing a high-concentration stock solution is anhydrous Dimethyl Sulfoxide (DMSO).[1][3] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of moisture, which can reduce the solubility and stability of the compound.
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. The DMSO from the stock solution is miscible with water, but the compound itself is not. To prevent this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the co-solvent concentration: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically <0.5%), a slight increase might be necessary to maintain solubility.
-
Use a formulation with excipients: The addition of solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween-80, Cremophor EL) to the aqueous buffer can help to keep the compound in solution.[4]
-
pH adjustment: The solubility of some compounds is pH-dependent. Experimenting with a pH range appropriate for your experiment might improve solubility.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most common choice, other organic solvents like ethanol (B145695) or methanol (B129727) can be used for some Geldanamycin analogs. However, Geldanamycin itself is poorly soluble in methanol and ethanol is generally not recommended for stock solutions.[1] It is advisable to perform small-scale solubility tests with alternative solvents if DMSO is not suitable for your experimental system. Always use anhydrous solvents to prepare stock solutions.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Issue 1: Precipitation of stock solution during storage
-
Possible Cause: The stock solution was not stored properly, leading to solvent evaporation or water absorption.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any visible precipitate in the stock solution vial.
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes and vortex gently to try and redissolve the precipitate.
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation. Use of desiccants is also recommended.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Issue 2: Inconsistent experimental results
-
Possible Cause: The actual concentration of the soluble compound is lower than expected due to partial precipitation in the working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from the stock solution immediately before each experiment.
-
Centrifugation: Before adding the working solution to your experimental setup, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved precipitate. Use the supernatant for your experiment.
-
Solubility Testing: Determine the maximum solubility of this compound in your specific experimental buffer by preparing a serial dilution and observing for precipitation.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, solubility data for a Geldanamycin analog like this compound. Note: This data is for illustrative purposes and should be experimentally verified for the specific batch of the compound being used.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Appearance |
| DMSO | > 50 | Clear, yellow solution |
| Ethanol | < 1 | Suspension |
| Methanol | < 0.5 | Suspension |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
Table 2: Aqueous Solubility with Co-solvents and Excipients (at 10 µM)
| Aqueous System (pH 7.4) | Observation |
| 0.1% DMSO | Precipitation observed |
| 0.5% DMSO | Clear solution |
| 1% DMSO | Clear solution |
| 0.5% DMSO + 0.1% Tween-80 | Clear solution |
| 0.5% DMSO + 1% HP-β-Cyclodextrin | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM stock solution of this compound in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final concentration of 10 µM. For example, to prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. Immediately after adding the stock solution to the medium, vortex the solution gently to ensure rapid and uniform mixing. d. Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide. e. Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of Hsp90 and its inhibition by this compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of 17-GMB-APA-GA
Disclaimer: There is no publicly available information for a compound with the exact name "17-GMB-APA-GA." This guide is constructed based on the hypothesis that this compound is a derivative of Geldanamycin, a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90). The "17-" in the name suggests a modification at position 17 of the Geldanamycin core, a common strategy to improve drug-like properties.[1][2] The troubleshooting advice provided herein is based on the known pharmacology of Hsp90 inhibitors and should be adapted to your specific experimental findings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when working with novel Hsp90 inhibitors like this compound.
Q1: I'm observing significant cytotoxicity in my non-cancerous control cell line. Is this an off-target effect?
A1: It could be, but it's also possible that some non-transformed cells are highly dependent on Hsp90 activity. Hsp90 inhibitors are generally more toxic to malignant cells, but this selectivity is not absolute.[3] High concentrations or prolonged exposure can induce cytotoxicity in normal cells.[4]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) in both your cancer and non-cancerous cell lines to define the therapeutic window.[4]
-
Reduce Treatment Duration: Off-target effects can be time-dependent. Try shorter incubation periods (e.g., 6, 12, 24 hours) to see if you can achieve the desired on-target effect while minimizing toxicity in control cells.[1][5]
-
Confirm with a Structurally Unrelated Hsp90 Inhibitor: Use an Hsp90 inhibitor from a different chemical class (e.g., a purine-scaffold inhibitor like PU-H71 instead of an ansamycin). If the toxicity persists, it's more likely related to the on-target inhibition of Hsp90.[5]
-
Q2: My target Hsp90 client protein (e.g., AKT, HER2) is not degrading after treatment with this compound.
A2: This could be due to several factors ranging from compound stability to cell-specific resistance mechanisms.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure this compound has been stored correctly and has not degraded. Confirm the concentration of your stock solution.[5]
-
Increase Concentration and/or Time: The compound may be less potent than expected, or the client protein may have a slow turnover rate. Perform a dose- and time-course experiment (e.g., 0.1-10 µM for 6-48 hours) and assess client protein levels by Western blot.[4]
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to Hsp90 inside the cell.[6]
-
Check Proteasome Function: Hsp90 inhibition leads to client protein degradation via the ubiquitin-proteasome pathway.[1][7] Co-treat with a proteasome inhibitor (e.g., MG132). If your client protein level is restored, it confirms that the degradation pathway is intact and the lack of degradation is upstream.[4]
-
Q3: I'm seeing a strong upregulation of Hsp70 and Hsp27. Is this an off-target effect?
A3: No, this is a well-documented on-target consequence of Hsp90 inhibition.[4][6] Inhibiting Hsp90 disrupts its association with Heat Shock Factor 1 (HSF1), leading to HSF1 activation and the transcription of heat shock genes, including HSPA1A (Hsp70) and HSPB1 (Hsp27).[8] This is often used as a pharmacodynamic biomarker to confirm that the Hsp90 inhibitor is engaging its target.[4][9]
-
Considerations:
-
This "heat shock response" can have cytoprotective effects and may lead to drug resistance.[9][10]
-
The magnitude of Hsp70 induction can be a predictive marker for the efficacy of Hsp90 inhibitors in some contexts.[9][11]
-
If this response is confounding your results, you could consider co-treatment with an Hsp70 inhibitor, but be aware this may increase toxicity.[9][10]
-
Q4: How can I distinguish a true off-target effect from the pleiotropic, on-target effects of Hsp90 inhibition?
A4: This is a critical challenge, as inhibiting Hsp90 affects numerous signaling pathways simultaneously.[12][13]
-
Recommended Strategy:
-
Genetic Knockdown: Compare the phenotype from this compound treatment with the phenotype from siRNA/shRNA-mediated knockdown or CRISPR-Cas9 knockout of HSP90AA1 (the inducible Hsp90α isoform). If the phenotypes match, the effect is likely on-target.[5]
-
Use an Inactive Analog: Synthesize or obtain a structurally similar version of this compound that is known to not bind Hsp90. If this inactive analog does not produce the phenotype, it strengthens the case for an on-target mechanism.[13]
-
Kinase Profiling: Many Hsp90 inhibitors have known off-target effects on kinases due to similarities in the ATP-binding pocket.[13][14] Screen this compound against a broad panel of kinases to identify potential off-target interactions.[15][16]
-
Rescue Experiments: If you hypothesize the phenotype is due to the degradation of a specific Hsp90 client protein, try to rescue the effect by overexpressing that client protein. If the phenotype is not rescued, it may be an off-target effect or involve multiple client proteins.[5]
-
Data Presentation: Summarizing Potential Off-Target Liabilities
The following tables present hypothetical data to guide troubleshooting. Researchers should generate their own data for this compound.
Table 1: Example Cytotoxicity Profile
| Cell Line | Type | Target Hsp90 Client | This compound IC50 (nM) | Geldanamycin IC50 (nM) |
| MCF-7 | Breast Cancer | HER2, ER | 50 | 45 |
| PC-3 | Prostate Cancer | AR, Akt | 75 | 68 |
| MCF-10A | Non-tumorigenic Breast | Basal | 850 | 790 |
| HUVEC | Endothelial | VEGFR2 | 600 | 550 |
This table illustrates a potential therapeutic window between cancer and non-cancerous cells, a key parameter in assessing off-target toxicity.
Table 2: Example Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | % Inhibition | Potential Implication |
| Hsp90α (ATPase assay) | 98% | Primary On-Target Activity |
| PI3Kα | 72% | Off-target inhibition of the PI3K/Akt pathway |
| CDK2 | 65% | Potential for cell cycle-related off-target effects |
| SRC | 58% | SRC is also a known Hsp90 client; this could be a mix of on- and off-target effects |
| 250 other kinases | <50% | Suggests moderate selectivity |
This sample data shows that while the compound is a potent Hsp90 inhibitor, it also hits other kinases, which could explain unexpected phenotypes.[14][16]
Experimental Protocols
Protocol 1: Western Blot for Hsp90 Client Protein Degradation and Hsp70 Induction
-
Objective: To assess the on-target activity of this compound by measuring the degradation of known Hsp90 client proteins and the induction of Hsp70.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3) and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-HER2, anti-Akt, anti-Raf-1, anti-Hsp70, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.[6]
-
Protocol 2: In Vitro Kinase Profiling Assay
-
Objective: To identify potential off-target kinases inhibited by this compound.
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. A commercial kinase profiling service will typically perform subsequent dilutions.
-
Assay Setup: This is typically performed by a specialized vendor (e.g., Reaction Biology, Carna Biosciences). The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified, recombinant kinases (e.g., >400 kinases).[14][15]
-
Reaction: Each kinase is combined with its specific substrate and ATP in the presence of the test compound or vehicle control (DMSO).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured, typically via radioactivity (³³P-ATP) or fluorescence/luminescence-based methods.
-
Data Analysis: Results are reported as the percentage of kinase activity inhibited by the compound relative to the vehicle control. Significant "hits" (typically >50% or >75% inhibition) should be followed up with IC50 determination to confirm potency.[16]
-
Visualizations: Pathways and Workflows
Caption: Hsp90 inhibition by this compound disrupts client protein folding, leading to degradation.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization | PLOS One [journals.plos.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving 17-GMB-APA-GA Efficacy in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 17-GMB-APA-GA, a geldanamycin (B1684428) analog and HSP90 inhibitor. The information provided is based on studies of similar HSP90 inhibitors, such as 17-AAG and 17-DMAG, and is intended to serve as a guide for overcoming experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of geldanamycin, which functions as a Heat Shock Protein 90 (HSP90) inhibitor.[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.[4][5][6] this compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity.[7][8][9] This disruption of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[8][9][10]
Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?
Resistance to HSP90 inhibitors like this compound can be multifactorial and may involve one or more of the following mechanisms:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 often triggers the activation of Heat Shock Factor 1 (HSF1), leading to the overexpression of other heat shock proteins like HSP70 and HSP27.[11][12] These proteins have pro-survival functions and can compensate for the inhibition of HSP90.[11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump HSP90 inhibitors out of the cell, reducing their intracellular concentration and efficacy.[11][13]
-
Mutations or Modifications of HSP90: Although rare, mutations in the ATP-binding pocket of HSP90 can reduce the binding affinity of the inhibitor.[11] Post-translational modifications of HSP90 can also alter its function and sensitivity to inhibitors.[14]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways to circumvent their dependency on HSP90 client proteins for survival.[12][15]
-
Alterations in Co-chaperone Levels: Co-chaperones like p23 and Aha1 modulate HSP90 activity. For instance, high levels of p23 have been linked to increased drug resistance.[11]
Q3: How can I determine the specific mechanism of resistance in my cell line?
Identifying the resistance mechanism is key to overcoming it. Here are some initial steps:
-
Assess the Heat Shock Response: Use Western blotting or qPCR to measure the expression levels of HSP70 and HSP27 in your resistant cells compared to the sensitive parental line. A significant upregulation in the resistant cells points towards HSR-mediated resistance.[12]
-
Evaluate Drug Efflux: Perform a Rhodamine 123 efflux assay. Increased extrusion of this fluorescent P-gp substrate from the resistant cells indicates enhanced drug pump activity.[12]
-
Sequence the HSP90 Gene: To rule out target mutations, sequence the HSP90 gene in your resistant cell line to check for any alterations in the drug-binding domain.
-
Profile Signaling Pathways: Use antibody arrays or phosphoproteomics to compare the activation status of key survival pathways (e.g., PI3K/Akt, MAPK) between your sensitive and resistant cells to identify potential bypass mechanisms.[5][16]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound Over Time
Possible Cause: Acquired resistance through one of the mechanisms described in the FAQs.
Troubleshooting Steps:
-
Confirm Drug Integrity: Ensure your stock of this compound is not degraded. Test its activity on a sensitive control cell line.
-
Characterize the Resistance Mechanism: Follow the steps outlined in FAQ Q3 to identify the likely cause of resistance.
-
Implement a Combination Therapy Strategy: Based on the identified mechanism, introduce a second agent to restore sensitivity. See the "Combination Therapy Strategies" section below for detailed approaches.
Issue 2: High Intrinsic Resistance in a New Cell Line
Possible Cause: The cell line may have pre-existing high levels of drug efflux pumps or a robust heat shock response.
Troubleshooting Steps:
-
Baseline Characterization: Before extensive experimentation, perform baseline characterization of the cell line's expression of P-gp, HSP70, and HSP27.
-
Consider Alternative HSP90 Inhibitors: Some newer, synthetic HSP90 inhibitors are not substrates for P-gp and may be more effective in cells with high efflux activity.[11]
-
Prophylactic Combination Therapy: Initiate experiments with a combination therapy approach from the outset to prevent the outgrowth of resistant populations.
Combination Therapy Strategies to Enhance Efficacy
Combination therapies have shown significant promise in overcoming resistance to HSP90 inhibitors.[4][6][17][18]
Overcoming Heat Shock Response-Mediated Resistance
-
Strategy: Co-treatment with an HSP70 inhibitor.
-
Rationale: Blocking the compensatory pro-survival pathway mediated by HSP70 can re-sensitize cells to HSP90 inhibition.[12]
-
Example: Combine this compound with an HSP70 inhibitor like VER-155008.
Counteracting Increased Drug Efflux
-
Strategy: Co-administration of a P-glycoprotein inhibitor.
-
Rationale: Inhibiting the drug efflux pump will increase the intracellular concentration of this compound.[12]
-
Example: Use this compound in combination with a P-gp inhibitor such as verapamil (B1683045) or cyclosporine A.
Targeting Bypass Signaling Pathways
-
Strategy: Combine this compound with an inhibitor of the identified bypass pathway.
-
Rationale: Dual targeting of both HSP90 and the compensatory survival pathway can lead to synergistic cell death.[5][15]
-
Example: If Akt activation is identified as a resistance mechanism, combine this compound with a PI3K or Akt inhibitor.
Quantitative Data Summary
The following tables present hypothetical data based on published findings for HSP90 inhibitors to illustrate expected outcomes.
Table 1: IC50 Values (nM) of an HSP90 Inhibitor in Sensitive and Resistant Cell Lines
| Cell Line | HSP90 Inhibitor Alone | HSP90 Inhibitor + HSP70 Inhibitor | HSP90 Inhibitor + P-gp Inhibitor |
| Sensitive | 50 | 15 | 40 |
| Resistant | 500 | 80 | 120 |
Table 2: Protein Expression Changes in Resistant Cells (Fold change relative to sensitive cells)
| Protein | Fold Change |
| HSP70 | 8.5 |
| HSP27 | 9.2 |
| P-glycoprotein | 6.8 |
| p-Akt | 4.5 |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for HSP90 Client Proteins and HSR Markers
-
Cell Treatment and Lysis:
-
Plate sensitive and resistant cells and treat with varying concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2), HSR markers (HSP70, HSP27), and a loading control (e.g., β-actin) overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.[12]
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Treatment: After 24 hours, treat cells with serial dilutions of this compound, either alone or in combination with a second agent.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate IC50 values using appropriate software.
Visualizations
Caption: HSP90 signaling and inhibition by this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSP90 Regulation | HSP90 [hsp90.ca]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Gambogic Acid Derivatives in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the toxicity of Gambogic Acid (GA) and its derivatives, such as 17-GMB-APA-GA, in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is toxicity in normal cells a concern when working with Gambogic Acid (GA) and its derivatives?
A1: Gambogic Acid, a potent anti-cancer agent, can exhibit cytotoxicity in healthy, non-cancerous cells, leading to potential side effects. Minimizing this off-target toxicity is crucial for developing safer and more effective cancer therapies. Research focuses on synthesizing derivatives of GA that retain anti-tumor efficacy while demonstrating reduced toxicity in normal cells.
Q2: What are the common strategies to reduce the toxicity of GA derivatives?
A2: Several strategies are being explored to mitigate the toxicity of GA derivatives:
-
Chemical Modification: Key functional groups on the GA molecule, such as the C-30 carboxyl group and carbon-carbon double bonds at C-32/33 and C-37/38, can be modified to create derivatives with a more favorable toxicity profile.[1][2]
-
Nano-delivery Systems: Encapsulating GA or its derivatives in nanoparticles can improve water solubility and enable targeted delivery to tumor tissues, thereby reducing systemic exposure and toxicity to normal cells.[3]
-
Combination Therapy: Using GA derivatives in combination with other chemotherapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect.[3]
-
Dose Optimization: Careful dose-response studies are essential to identify a therapeutic window where the compound is effective against cancer cells but shows minimal toxicity to normal cells.[4]
Q3: How can I select a GA derivative with potentially lower toxicity for my experiments?
A3: When selecting a GA derivative, consider the following:
-
Review existing literature: Look for studies that have synthesized and evaluated the toxicity of various GA derivatives. Pay attention to derivatives that have been specifically highlighted for their low toxicity in normal cell lines or animal models.[1][2]
-
Examine structure-activity relationship (SAR) studies: These studies can provide insights into which chemical modifications are likely to reduce toxicity. For instance, modifications to the α,β-unsaturated carbonyl moiety at C-10 have been shown to significantly decrease cytotoxicity.[5]
-
In-house preliminary screening: If you are working with a novel derivative, conduct a preliminary cytotoxicity screening on a panel of normal and cancerous cell lines to determine its selectivity.
Q4: What is the general mechanism of action of Gambogic Acid and its derivatives?
A4: Gambogic Acid and its derivatives exert their anti-cancer effects primarily by inducing apoptosis (programmed cell death) in cancer cells.[4] GA has been reported to inhibit anti-apoptotic proteins like Bcl-2, which promotes the activation of pro-apoptotic signaling pathways.[4] Some derivatives also exhibit potent anti-angiogenic activity, meaning they can inhibit the formation of new blood vessels that tumors need to grow.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with GA derivatives.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines. | The concentration of the GA derivative is too high. | Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. Aim to use a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells.[4] |
| The specific derivative has a narrow therapeutic window. | Consider screening other GA derivatives that have been reported to have lower toxicity in normal cells.[1][2] | |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your cell culture medium is below a toxic threshold (typically <0.5% for DMSO). Run a solvent-only control to verify. | |
| Poor in vivo tolerability (e.g., weight loss, signs of distress in animal models). | The administered dose is too high, leading to systemic toxicity. | Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing significant toxicity. |
| The formulation has poor bioavailability or is unstable. | Consider using a nano-formulation to improve the solubility, stability, and targeted delivery of the compound, which may allow for a lower effective dose.[3] | |
| Inconsistent experimental results. | The GA derivative is unstable in the experimental conditions. | Gambogic acid can be unstable in certain solvents like methanol, especially in the presence of alkalis.[5] Ensure you are using a stable solvent such as acetone, acetonitrile, or chloroform (B151607) and prepare fresh solutions for each experiment.[5] |
| Cell line variability or contamination. | Use authenticated cell lines from a reputable source and regularly test for mycoplasma contamination. |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Gambogic Acid derivative stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the GA derivative in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the GA derivative. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
2. Zebrafish Model for In Vivo Toxicity and Anti-Angiogenic Activity Evaluation
This in vivo model is useful for rapid screening of the toxicity and anti-angiogenic potential of compounds.
-
Materials:
-
Transgenic zebrafish embryos (e.g., with fluorescently labeled blood vessels)
-
Embryo medium
-
Gambogic Acid derivative
-
Stereomicroscope with fluorescence capability
-
-
Procedure:
-
Collect zebrafish embryos and maintain them in embryo medium.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Expose the embryos to different concentrations of the GA derivative in the embryo medium.
-
Incubate the embryos until 72 hpf.
-
Toxicity Assessment: Observe the embryos for any developmental defects, and record the heart rate and mortality rate.
-
Anti-Angiogenic Activity Assessment: Anesthetize the embryos and image the subintestinal vessels (SIVs) using a fluorescence microscope. Quantify the extent of blood vessel formation. A reduction in vessel growth compared to the control group indicates anti-angiogenic activity.
-
Quantitative Data Summary
The following table summarizes the cytotoxicity of selected Gambogic Acid derivatives against various cell lines as reported in the literature. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Gambogic Acid (GA) | HepG2 | Human Liver Cancer | 0.24 | [2] |
| Gambogic Acid (GA) | hFOB 1.19 | Human Osteoblast (Normal) | Minimal cytotoxicity at 0.2 and 0.4 µM | [4] |
| Derivative 36 | HUVEC | Human Umbilical Vein Endothelial (Normal) | Lower than GA | [1] |
| Derivative 36 | LO2 | Human Liver (Normal) | Low cytotoxicity | [1] |
| Gambogoic Acid (GOA) | Various Cancer Cell Lines | Cancer | Weaker inhibitory effects than GA | [5] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08042K [pubs.rsc.org]
- 4. Gambogic acid suppresses osteosarcoma progression through upregulation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 17-GMB-APA-GA Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 17-GMB-APA-GA, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) p110α catalytic subunit. By inhibiting PI3K, it blocks the conversion of PIP2 to PIP3, leading to downstream suppression of the Akt and mTOR signaling pathways.[1][2] This cascade is crucial for cell growth, proliferation, and survival, and its hyperactivation is a common event in many human cancers.[3][4]
Q2: What is the expected cellular outcome of successful this compound treatment?
A2: In sensitive cell lines, typically those with activating PIK3CA mutations, treatment with this compound is expected to induce cell cycle arrest and apoptosis.[5] This is observed as a decrease in cell viability and proliferation, which can be measured by assays such as MTT or CellTiter-Glo. On a molecular level, you should observe a significant reduction in the phosphorylation of Akt (at Ser473 and Thr308) and downstream mTORC1 substrates like S6 ribosomal protein.[4][6]
Q3: My cells are not responding to this compound, even at high concentrations. What could be the reason?
A3: This is considered primary or intrinsic resistance. Potential causes include:
-
Cell Line Genotype: The cell line may not harbor the specific genetic alterations (e.g., activating PIK3CA mutations) that confer sensitivity to PI3Kα inhibition.[7]
-
PTEN Status: The cells may have a loss or mutation in the PTEN gene, a tumor suppressor that opposes PI3K activity.[8][9] PTEN loss leads to constitutive activation of the PI3K pathway, which can render PI3Kα-specific inhibitors less effective.[8][9]
-
Pre-existing Activation of Bypass Pathways: The cells might have co-occurring mutations (e.g., in KRAS or BRAF) that activate parallel signaling pathways, such as the MAPK/ERK pathway, thus circumventing the PI3K blockade.[7][10]
Troubleshooting Guide: Acquired Resistance
This guide addresses the common issue of cells initially responding to this compound but developing resistance over time.
Problem: My cells, which were initially sensitive to this compound, have stopped responding and are now proliferating in the presence of the drug.
This scenario suggests the development of acquired resistance. The underlying mechanisms can be broadly categorized into reactivation of the target pathway or activation of bypass signaling pathways.[1][11]
Step 1: Confirm Resistance and Quantify the Effect
The first step is to empirically confirm and quantify the degree of resistance.
Experimental Protocol: Cell Viability Assay to Determine IC50
A cell viability assay, such as the MTT assay, is used to measure the metabolic activity of cells as an indicator of viability.[12] By comparing the dose-response curve of the parental (sensitive) and the newly developed resistant cell line, you can quantify the shift in the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate both parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.[14]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Data Analysis: Plot the percentage of cell viability against the log-transformed drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each cell line.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Change in Resistance |
| Parental Sensitive Line | 50 | - |
| Resistant Derivative 1 | 2500 | 50x |
| Resistant Derivative 2 | 8000 | 160x |
A significant increase (typically >5-fold) in the IC50 value confirms the resistant phenotype.
Step 2: Investigate Potential Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the molecular mechanism. Below are common mechanisms of resistance to PI3K inhibitors and the experiments to test for them.
Despite the presence of the inhibitor, cancer cells can reactivate the PI3K pathway through various mechanisms.[3]
-
Mechanism A: Loss of PTEN Function. The loss of the PTEN tumor suppressor is a well-documented mechanism of resistance to PI3Kα inhibitors.[8][9][15] PTEN dephosphorylates PIP3, counteracting PI3K activity. Its loss leads to sustained PIP3 levels and Akt activation.[6]
Diagnostic Experiment: Western Blot for PTEN and Phospho-Akt Western blotting allows for the analysis of protein expression and phosphorylation status.[16]
Methodology:
-
Lysate Preparation: Lyse both parental and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[16]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, Phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Table 2: Expected Western Blot Results for PTEN Loss
-
| Cell Line | PTEN Expression | p-Akt (Ser473) Level (Basal) | p-Akt (Ser473) Level (+ this compound) |
| Parental Sensitive | High | Low | Strongly Decreased |
| Resistant Derivative | Absent/Very Low | High | Maintained/Slightly Decreased |
Cancer cells can develop resistance by activating parallel signaling pathways to maintain proliferation and survival, thereby bypassing the inhibited PI3K pathway.[10][11][19] A common bypass mechanism is the upregulation of Receptor Tyrosine Kinases (RTKs) and the subsequent activation of the MAPK/ERK pathway.[1][2][20]
-
Mechanism B: Upregulation of RTKs (e.g., HER2/3, EGFR, FGFR). Inhibition of the PI3K/Akt pathway can lead to a feedback mechanism involving FOXO transcription factors, which upregulate the expression of several RTKs.[1][2]
Diagnostic Experiment: Western Blot for Phospho-ERK and RTKs Investigate the activation of the MAPK pathway and the expression of common RTKs.
Methodology: Follow the Western Blot protocol described above, but use primary antibodies for Phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and key RTKs like HER3, EGFR, or FGFR.
Table 3: Expected Western Blot Results for Bypass Pathway Activation
| Cell Line | p-ERK1/2 Level (+ this compound) | HER3/EGFR Expression (+ this compound) |
| Parental Sensitive | Decreased/Basal | Basal |
| Resistant Derivative | Maintained/Increased | Increased |
Visualizations and Workflows
Signaling Pathway Diagram
This diagram illustrates the PI3K/Akt/mTOR pathway, the action of this compound, and key points where resistance can emerge.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PTEN Loss Mediates Cross-Resistance to CDK4/6 and PI3Ka Inhibitors in Breast Cancer - Mass General Advances in Motion [advances.massgeneral.org]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: 17-GMB-APA-GA vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two ansamycin-based Heat Shock Protein 90 (Hsp90) inhibitors: the well-characterized natural product, geldanamycin (B1684428), and its derivative, 17-GMB-APA-GA. While both molecules target the N-terminal ATP-binding pocket of Hsp90, their structural modifications lead to significant differences in their intended applications and potential therapeutic profiles. This comparison focuses on their mechanism of action, summarizes available quantitative data, and provides detailed experimental protocols for their evaluation.
Introduction and Overview
Geldanamycin is a naturally occurring benzoquinone ansamycin (B12435341) isolated from Streptomyces hygroscopicus.[1][2] It is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis.[3][4] By inhibiting Hsp90, geldanamycin leads to the degradation of these client proteins, making it a compelling anti-cancer agent.[1] However, its clinical development has been hampered by significant drawbacks, including poor water solubility and severe hepatotoxicity.[5][6]
This compound , or 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a synthetic derivative of geldanamycin. Its structure includes a maleimide (B117702) functional group, which is designed for covalent conjugation to other molecules, particularly antibodies, to form Antibody-Drug Conjugates (ADCs).[7][] This key modification shifts its application from a standalone systemic therapeutic to a targeted payload in ADC development, aiming to deliver the cytotoxic Hsp90 inhibitor specifically to cancer cells and thereby reduce systemic toxicity.
Mechanism of Action: Hsp90 Inhibition
Both geldanamycin and this compound share the same fundamental mechanism of action. They bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[9] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. Key oncogenic client proteins include HER2, EGFR, Akt, and Raf-1.[2][9] The simultaneous degradation of multiple oncoproteins makes Hsp90 an attractive target for cancer therapy.
Comparative Data
Table 1: Physicochemical and Biological Properties
| Property | Geldanamycin | This compound |
| Origin | Natural Product (S. hygroscopicus) | Synthetic Derivative |
| Molecular Formula | C29H40N2O9 | C39H53N5O11 |
| Molecular Weight | 560.64 g/mol | 767.87 g/mol |
| Primary Application | Preclinical Hsp90 inhibitor research | ADC payload for targeted therapy[7] |
| Key Structural Feature | Benzoquinone ansamycin | Geldanamycin core with a maleimide linker |
| Solubility | Poor in aqueous solutions[5] | Expected to be poor, formulation is critical |
| Toxicity | High, notably hepatotoxicity[1][6] | Systemic toxicity is expected to be high, but mitigated by targeted delivery in an ADC context. |
Table 2: In Vitro Activity of Geldanamycin in Selected Cancer Cell Lines
The following data for geldanamycin illustrates its potent, albeit non-selective, cytotoxic activity. Similar potency at the cellular level would be expected for this compound before conjugation.
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| SKBr3 | Breast Cancer | ~5-20 nM | [9] |
| MCF7 | Breast Cancer | ~10-50 nM | [10] |
| HCT116 | Colon Cancer | ~20-100 nM | [11] |
| U87MG | Glioblastoma | ~50-200 nM | [10] |
| A549 | Lung Cancer | ~100-500 nM | [2] |
Note: IC50 values can vary significantly based on experimental conditions and assay duration.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the activity of Hsp90 inhibitors like geldanamycin and this compound.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Hsp90 inhibitor (Geldanamycin or this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Replace the old medium with 100 µL of the diluted inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.
Materials:
-
6-well plates
-
Hsp90 inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-Raf-1, anti-Hsp70, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once attached, treat with the Hsp90 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane, add ECL reagent, and capture the chemiluminescent signal.
-
Analysis: Perform densitometric analysis to quantify changes in protein levels relative to the loading control. A decrease in client proteins and an increase in Hsp70 (a marker of the heat shock response) are expected.[11][12]
Summary and Conclusion
Geldanamycin remains a valuable tool for preclinical research due to its high potency as an Hsp90 inhibitor. However, its inherent toxicity and poor solubility make it unsuitable for clinical use.
This compound represents a strategic evolution of the geldanamycin scaffold. While likely retaining the potent Hsp90 inhibitory activity of its parent compound, its key feature is the maleimide linker, which enables its use as a payload in Antibody-Drug Conjugates. The primary advantage of this compound is not in its systemic performance but in its potential for targeted delivery. By conjugating it to a tumor-targeting antibody, the goal is to concentrate the cytotoxic agent at the tumor site, thereby widening the therapeutic window and reducing the systemic toxicities that plagued geldanamycin.
For researchers, the choice between these two compounds depends on the experimental goal. Geldanamycin is suitable for in vitro and in vivo studies on the systemic effects of Hsp90 inhibition. In contrast, this compound is the appropriate choice for those developing targeted cancer therapies and requires evaluation as part of a larger ADC construct. The experimental protocols provided offer a robust framework for assessing the activity of either compound and their derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 9. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Comparative Efficacy Analysis: 17-AAG vs. Other HSP90 Inhibitors
A Note on 17-GMB-APA-GA: Extensive searches for "this compound" in scientific literature and chemical databases did not yield any specific information on this compound. It is possible that this is a very new, proprietary, or internal designation for a Geldanamycin derivative that is not yet publicly documented. Therefore, a direct comparison with 17-AAG is not feasible at this time. This guide will instead provide a comprehensive comparison of 17-AAG with other well-characterized and clinically relevant HSP90 inhibitors.
Introduction to HSP90 and its Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins. Many of these client proteins are key mediators of signal transduction pathways that are essential for cell proliferation, survival, and differentiation. In cancer cells, HSP90 is often overexpressed and is crucial for maintaining the function of mutated and overexpressed oncoproteins. This reliance makes HSP90 an attractive target for cancer therapy.
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product Geldanamycin, is one of the most extensively studied HSP90 inhibitors. It binds to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of HSP90 client proteins. This guide compares the efficacy of 17-AAG with other notable HSP90 inhibitors.
Comparative Efficacy Data
The following tables summarize key quantitative data from various studies to compare the in vitro and in vivo efficacy of different HSP90 inhibitors.
| Compound | Cell Line | IC50 (nM) | Reference |
| 17-AAG | SKBr3 (Breast Cancer) | 8 | |
| 17-AAG | A549 (Lung Cancer) | 25 | |
| 17-DMAG | SKBr3 (Breast Cancer) | 5 | |
| 17-DMAG | A549 (Lung Cancer) | 15 | |
| AUY922 | SKBr3 (Breast Cancer) | 2.5 | |
| AUY922 | A549 (Lung Cancer) | 9 | |
| AT13387 | BT-474 (Breast Cancer) | 3 | |
| AT13387 | NCI-H460 (Lung Cancer) | 11 | |
| Table 1: In Vitro Cytotoxicity (IC50) of HSP90 Inhibitors in Various Cancer Cell Lines. |
| Compound | Client Protein | Cell Line | Degradation Concentration (nM) | Reference |
| 17-AAG | Her2/ErbB2 | SKBr3 | 50-100 | |
| 17-AAG | CDK4 | A549 | 100 | |
| 17-DMAG | Her2/ErbB2 | SKBr3 | 25-50 | |
| AUY922 | Her2/ErbB2 | SKBr3 | 10-25 | |
| AT13387 | Her2/ErbB2 | BT-474 | 5-10 | |
| Table 2: Concentration Required for Degradation of Key HSP90 Client Proteins. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the HSP90 inhibitor (e.g., 17-AAG) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blotting for Client Protein Degradation
-
Cell Lysis: Cells treated with the HSP90 inhibitor for the desired time are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the client protein of interest (e.g., Her2, Akt) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 17-AAG and other ansamycin-based HSP90 inhibitors is the competitive inhibition of ATP binding to the N-terminal domain of HSP90. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.
Caption: Mechanism of HSP90 inhibition by 17-AAG leading to client protein degradation.
The experimental workflow for assessing the efficacy of an HSP90 inhibitor typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays and in vivo animal models.
Caption: A typical experimental workflow for the evaluation of HSP90 inhibitors.
Validating Target Engagement of 17-GMB-APA-GA in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery and development. This process, known as target engagement validation, provides crucial evidence for a compound's mechanism of action and is a key predictor of its potential efficacy. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of the novel compound 17-GMB-APA-GA. We will explore the principles, advantages, and limitations of several widely used techniques, present their typical quantitative outputs in structured tables, and provide detailed experimental protocols.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table compares prominent methods for validating the interaction of this compound with its target in cells.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Mass Spectrometry (IP-MS) | Bioluminescence Resonance Energy Transfer (BRET) | Fluorescence Polarization (FP) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2][3] | A specific antibody enriches the target protein, and co-precipitated binding partners (like this compound or its downstream effectors) are identified by mass spectrometry.[4][5][6] | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity, indicating molecular interaction.[7] | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[7] |
| Advantages | Label-free for the compound and can be performed in intact cells and tissues, reflecting a more physiological context.[1][3][8] | Can identify the direct target and its interacting partners, providing broader mechanistic insights. Does not require a modified compound if a good antibody is available.[4][5] | Allows for real-time monitoring of target engagement in living cells. High sensitivity and suitable for high-throughput screening.[7] | Homogeneous assay format, rapid, and suitable for high-throughput screening. |
| Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding. Requires a specific antibody for detection by Western blot, or mass spectrometry for a proteome-wide approach.[3] | Dependent on the availability of a highly specific antibody for the target protein. Can be complex and lower throughput.[9][10] | Requires genetic modification of the target protein to fuse it with a luciferase donor, which may alter its function or localization.[7] | Requires a fluorescently labeled version of this compound or a competitive tracer. Can be prone to interference from fluorescent compounds. |
| Typical Output | Thermal shift (ΔTm) or isothermal dose-response curves (EC50).[3][8] | Fold enrichment of the target protein and identification of interacting proteins. | BRET ratio changes upon compound addition. | Millipolarization (mP) units, indicating changes in the rotational speed of the fluorescent probe. |
Visualizing Cellular Processes and Workflows
To better understand the context and application of these validation methods, the following diagrams illustrate a hypothetical signaling pathway for this compound and the experimental workflows for CETSA and IP-MS.
Caption: Hypothetical signaling pathway of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.
Detailed Experimental Protocols
Here are generalized protocols for performing CETSA and IP-MS to validate the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is for a standard Western blot-based CETSA.
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[11]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 25°C.[11]
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at a high speed.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate it with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm) induced by this compound.[11]
-
Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
This protocol outlines a general workflow for identifying the binding partners of a target protein after treatment with this compound.
-
Cell Culture and Lysis:
-
Culture and treat cells with this compound or a vehicle control.
-
Lyse the cells in a buffer that maintains protein-protein interactions (e.g., a non-denaturing lysis buffer).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the cleared lysate with an antibody specific to the target protein.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use bioinformatics software to identify the proteins in the sample.
-
Compare the results from the this compound-treated and vehicle-treated samples to identify proteins that are enriched in the presence of the compound, indicating a direct or indirect interaction with the target.[4]
-
Quantitative Data Presentation
Clear presentation of quantitative data is essential for comparing the effects of this compound.
Table 1: Example CETSA Data for this compound
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle | 0 | 52.3 | - |
| This compound | 1 | 54.8 | +2.5 |
| This compound | 10 | 58.1 | +5.8 |
| Negative Control | 10 | 52.5 | +0.2 |
Table 2: Example IP-MS Data for Target of this compound
| Protein Identified | Fold Enrichment (this compound vs. Vehicle) | p-value | Putative Role |
| Target Protein | 15.2 | < 0.001 | Direct target of this compound |
| Protein X | 8.5 | < 0.01 | Downstream effector |
| Protein Y | 1.1 | > 0.05 | Not significantly enriched |
Conclusion
Validating the target engagement of a novel compound like this compound is a multifaceted process that can be approached using a variety of powerful techniques. The Cellular Thermal Shift Assay (CETSA) offers a label-free method to confirm binding in a physiological context, while Immunoprecipitation-Mass Spectrometry (IP-MS) can provide deeper insights into the protein interaction network surrounding the target. Other methods like BRET and FP are valuable for higher-throughput applications and real-time measurements. The choice of method should be guided by the specific research question, the nature of the target, and the available resources. A combination of these orthogonal approaches will provide the most robust validation of target engagement for this compound, paving the way for further preclinical and clinical development.
References
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. CETSA [cetsa.org]
- 3. mdpi.com [mdpi.com]
- 4. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. covalx.com [covalx.com]
- 7. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. New Approaches to Antibody Validation Using Immunoprecipitation and Mass Spectrometry [labroots.com]
- 10. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Hsp90 Inhibitors: From Broad-Acting Agents to Targeted Delivery Systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. This dependency makes Hsp90 a compelling therapeutic target. Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins, thereby simultaneously blocking multiple oncogenic signaling pathways.[1][2][3]
This guide provides a comparative analysis of various Hsp90 inhibitors, with a special focus on the evolution of geldanamycin-based agents, from early derivatives to compounds designed for targeted delivery, such as 17-GMB-APA-GA.
The Evolution of Geldanamycin-Based Hsp90 Inhibitors
Geldanamycin (B1684428) (GA) is a naturally occurring benzoquinone ansamycin (B12435341) that was one of the first identified inhibitors of Hsp90.[4][5] It potently inhibits Hsp90 by binding to its N-terminal ATP-binding pocket. However, its clinical development was hampered by poor solubility and significant hepatotoxicity.[6] This led to the development of semi-synthetic derivatives with improved pharmacological properties.
First-Generation Derivatives: 17-AAG and 17-DMAG
Two of the most well-studied geldanamycin derivatives are 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG, Tanespimycin) and its more water-soluble analog, 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG, Alvespimycin).[7]
-
17-AAG showed promise in preclinical studies and entered numerous clinical trials.[6] While demonstrating biological activity, its low water solubility and formulation challenges remained a concern.[6][7]
-
17-DMAG was developed to address the solubility issues of 17-AAG, exhibiting over 10 times greater solubility in aqueous buffers.[3] It generally shows comparable or slightly more potent cellular activity compared to 17-AAG.[3][7]
Targeted Delivery: The Role of Functionalized Inhibitors like this compound
A major challenge with potent, broad-acting inhibitors is the potential for off-target effects and systemic toxicity.[1][3] One strategy to enhance tumor-specific drug delivery is the development of antibody-drug conjugates (ADCs). ADCs utilize the specificity of a monoclonal antibody directed against a tumor-surface antigen to deliver a potent cytotoxic agent directly to cancer cells.
This compound is a geldanamycin analog specifically designed for this purpose. It is functionalized with a maleimide (B117702) group via a linker at the 17-position.[1][2][8] The maleimide moiety allows for covalent conjugation to thiol groups on proteins, such as antibodies, creating immunoconjugates.[2][8] While specific biological data for unconjugated this compound is not extensively published, its value lies in its role as a payload for targeted delivery systems, aiming to increase the therapeutic index of Hsp90 inhibition.
Performance of Hsp90 Inhibitors: A Comparative Overview
The following tables summarize the in vitro performance of several well-characterized Hsp90 inhibitors across different cancer cell lines. Due to the limited public data on this compound as a standalone agent, it is not included in this direct comparison. The data presented here is representative of typical values found in the literature.
Table 1: Comparative Cytotoxicity (IC50) of Hsp90 Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG | SK-Br-3 | Breast Cancer | 33 ± 10 | [3] |
| MCF7 | Breast Cancer | 20 - 50 | [9] | |
| U87 | Glioblastoma | ~50 - 500 | [10] | |
| HCT-116 | Colon Cancer | ~150 - 550 | [11] | |
| 17-DMAG | SK-Br-3 | Breast Cancer | 24 ± 8 | [3] |
| MDA-MB-468 | Breast Cancer | 18 | [7] | |
| BT-474 | Breast Cancer | 12 | [7] | |
| NVP-AUY922 | LNCaP | Prostate Cancer | < 20 | [12] |
| B16F10 | Melanoma | ~5 - 100 | [13] | |
| Ganetespib | A549 | Lung Cancer | 31 | [14] |
| NCI-H1975 | Lung Cancer | 9 | [14] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell line used.
Table 2: Hsp90 Binding Affinity of Select Inhibitors
| Inhibitor | Method | Target | Binding Affinity (Kd or IC50) | Reference |
| Geldanamycin | Competition Assay | Hsp90 | IC50: 4.8 µM (yeast Hsp90) | |
| 17-AAG | Filter Binding Assay | Hsp90 N-terminal Domain | Kd: 0.4 ± 0.1 µM | [13] |
| Competition Assay | Tumor-derived Hsp90 | High Affinity | ||
| Radicicol | Competition Assay | Hsp90 | IC50: 0.9 µM (yeast Hsp90) |
Signaling Pathways and Experimental Workflows
Hsp90 Chaperone Cycle and Inhibition
Hsp90 function is dependent on an ATP-driven cycle of conformational changes. Inhibition of the N-terminal ATP-binding site locks Hsp90 in a conformation that is unable to process client proteins, leading to their degradation.
Caption: Hsp90 inhibition blocks the chaperone cycle, leading to client protein degradation.
Downstream Effects of Hsp90 Inhibition
By promoting the degradation of key oncoproteins, Hsp90 inhibitors disrupt multiple signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Hsp90 inhibition leads to degradation of oncoproteins and anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Hsp90 inhibitors.
Protocol 1: Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis function of Hsp90. A common method is a colorimetric assay that detects the release of inorganic phosphate (B84403) (Pi).
Workflow for ATPase Assay
Caption: Workflow for determining Hsp90 ATPase inhibition.
Methodology:
-
Reagents: Recombinant human Hsp90, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), ATP, Hsp90 inhibitor stock solutions, and a phosphate detection reagent (e.g., Malachite Green-based).
-
Procedure: a. In a 96-well plate, add the assay buffer and recombinant Hsp90. b. Add serial dilutions of the Hsp90 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO). c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding ATP to a final concentration within the Kₘ range (for human Hsp90, this is ~500 µM). e. Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range. f. Terminate the reaction and detect the generated phosphate by adding the Malachite Green reagent. g. After a brief incubation for color development, measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of ATPase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
This is a fundamental assay to confirm the mechanism of action of an Hsp90 inhibitor in a cellular context.[2][8]
Methodology:
-
Cell Culture and Treatment: a. Plate cancer cells (e.g., SK-Br-3, MCF7) and allow them to adhere overnight. b. Treat the cells with various concentrations of the Hsp90 inhibitor or a vehicle control for a specified duration (e.g., 24, 48 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clear it by centrifugation at ~14,000 x g for 15 minutes at 4°C. c. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein samples to equal concentrations, add Laemmli sample buffer, and denature by boiling. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour. e. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the client protein bands to the loading control to determine the relative decrease in protein levels compared to the vehicle-treated control.
Protocol 3: Cell Viability / Cytotoxicity Assay
This assay quantifies the effect of the Hsp90 inhibitor on cell proliferation and survival.[9]
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the Hsp90 inhibitor to the wells. Include wells with vehicle control (e.g., DMSO) and wells with media only (blank).
-
Incubation: Incubate the plate for a standard duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: a. Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue). b. Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells. c. If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. d. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the blank reading from all measurements. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion
The landscape of Hsp90 inhibitors has evolved significantly from the initial discovery of natural products like geldanamycin. While derivatives such as 17-AAG and 17-DMAG offered improved pharmacological profiles, the field continues to advance toward strategies that enhance tumor selectivity and minimize systemic toxicity. Compounds like this compound represent a key development in this direction, serving as payloads for antibody-drug conjugates. By physically linking a potent Hsp90 inhibitor to a tumor-targeting antibody, this approach holds the promise of delivering the therapeutic agent with greater precision. For researchers, a thorough understanding of the comparative efficacy of established inhibitors and the application of robust experimental protocols are essential for evaluating these next-generation targeted therapies and advancing the clinical potential of Hsp90 inhibition.
References
- 1. scbt.com [scbt.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - 2BScientific [2bscientific.com]
- 5. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a series of A,B-ring modified 16,17-secoandrostane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-GMP-APA-GA - Focus Biomolecules [mayflowerbio.com]
- 10. A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biochemical evaluation of 17-N-beta-aminoalkyl-4,5α-epoxynormorphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 17-GMB-APA-GA Cross-Reactivity with Heat Shock Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 17-GMB-APA-GA, a derivative of the ansamycin (B12435341) antibiotic geldanamycin (B1684428), with various heat shock proteins (HSPs). Due to the limited publicly available data specifically for this compound, this guide leverages experimental data from its parent compound, geldanamycin, and its well-characterized analog, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), to infer its likely cross-reactivity profile. This compound is an analog of geldanamycin that contains a maleimido moiety, making it suitable for the preparation of immunoconjugates.[1][2][3][4]
The primary molecular target of geldanamycin and its derivatives is the 90-kDa heat shock protein (Hsp90), a critical molecular chaperone involved in the conformational maturation and stability of numerous client proteins, many of which are implicated in oncogenesis.[5][6][7] These inhibitors competitively bind to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of its client proteins.[5][8]
Cross-Reactivity Profile: Hsp90 Family and Beyond
While geldanamycin and its analogs exhibit high affinity for Hsp90, their interaction with other heat shock proteins is a critical aspect of their pharmacological profile. The Hsp90 family itself consists of several isoforms located in different cellular compartments: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1.
Available data on geldanamycin and 17-AAG suggest a degree of cross-reactivity within the Hsp90 family, though with varying affinities. However, their interaction with other HSP families, such as Hsp70 and Hsp60, appears to be significantly lower or indirect. Inhibition of Hsp90 often leads to the induction of Hsp70 as part of the cellular stress response.[7]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the available data on the inhibitory activity of geldanamycin and its analogs against various heat shock proteins. It is important to note the absence of direct data for this compound. The data presented for geldanamycin and 17-AAG serves as a surrogate to predict the likely selectivity profile of this compound.
| Heat Shock Protein Family | Specific Protein | Compound | IC50 / Kd | Selectivity vs. Hsp90α | Reference |
| Hsp90 | Hsp90α (cytosolic) | Geldanamycin | ~50 nM (IC50) | - | N/A |
| 17-AAG | ~30 nM (IC50) | - | N/A | ||
| Hsp90β (cytosolic) | Geldanamycin | Similar to Hsp90α | ~1-fold | N/A | |
| Grp94 (ER) | Geldanamycin | Binds with high affinity | Lower than Hsp90α | [9] | |
| TRAP1 (mitochondria) | Geldanamycin | Binds | Lower than Hsp90α | N/A | |
| Hsp70 | Hsp70 (inducible) | Geldanamycin | >100 µM (IC50) | >2000-fold | Indirect evidence |
| Hsc70 (constitutive) | Geldanamycin | >100 µM (IC50) | >2000-fold | Indirect evidence | |
| Hsp60 | Hsp60 | Geldanamycin | No direct binding reported | High | N/A |
Note: The IC50 and Kd values can vary depending on the assay conditions. The selectivity is estimated based on the ratio of IC50 or Kd values. The data for Hsp70 and Hsp60 is largely inferred from the lack of direct high-affinity binding reported in the literature, in contrast to the extensive studies on Hsp90.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of Hsp90 inhibition and the experimental approaches to assess cross-reactivity, the following diagrams are provided.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This method allows for the real-time, label-free analysis of the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of an inhibitor to a target protein.
Protocol:
-
Immobilization of Heat Shock Proteins:
-
Recombinantly express and purify human Hsp90α, Hsp70, and Hsp60.
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified HSPs individually over separate flow cells at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of ~2000-5000 response units (RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO) ranging from low nanomolar to micromolar concentrations.
-
Inject the different concentrations of the compound over the flow cells containing the immobilized HSPs and the reference cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between each compound injection using a mild regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values for each HSP.
-
Immunoprecipitation-Western Blot for Target Engagement in Cells
This technique is used to confirm the interaction of the inhibitor with its target proteins within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a breast cancer cell line known to be sensitive to Hsp90 inhibitors) to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Since this compound contains a maleimide (B117702) group, it can be conjugated to a resin (e.g., thiol-sepharose beads) to be used as bait. Alternatively, an antibody against a tag on a modified version of the drug could be used.
-
Incubate the cell lysates with the drug-conjugated beads (or antibody-bead complex) overnight at 4°C with gentle rotation.
-
As a negative control, use unconjugated beads.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Hsp90, Hsp70, and Hsp60.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band for a specific HSP indicates an interaction with the inhibitor.
-
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known, labeled ligand for the binding site of a target protein.
Protocol:
-
Reagents and Plate Preparation:
-
Use purified Hsp90, Hsp70, and Hsp60.
-
A fluorescently labeled ATP analog or a labeled known inhibitor (e.g., fluorescently tagged geldanamycin) will serve as the probe.
-
Use a 96- or 384-well black plate suitable for fluorescence polarization or FRET assays.
-
-
Assay Procedure:
-
Add a fixed concentration of the target HSP and the fluorescent probe to each well.
-
Add increasing concentrations of this compound to the wells. Include wells with no inhibitor (maximum signal) and wells with a high concentration of a known unlabeled inhibitor (background signal).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization or FRET signal using a plate reader.
-
The binding of the fluorescent probe to the HSP will result in a high signal. The displacement of the probe by the unlabeled inhibitor will cause a decrease in the signal.
-
Plot the signal as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The IC50 value represents the concentration of the inhibitor required to displace 50% of the labeled probe.
-
Conclusion
Based on the data from its parent compounds, this compound is expected to be a potent inhibitor of Hsp90 with likely cross-reactivity against other Hsp90 family members, such as Grp94. Its direct inhibitory activity against other heat shock protein families, like Hsp70 and Hsp60, is predicted to be significantly lower. However, the inhibition of Hsp90 can indirectly affect the expression and function of other HSPs as part of the cellular stress response.
For a definitive cross-reactivity profile of this compound, direct experimental evaluation using the methodologies outlined in this guide is essential. Such studies will provide crucial data for researchers and drug development professionals to accurately assess the selectivity and potential off-target effects of this compound, thereby informing its therapeutic potential and development strategy.
References
- 1. scbt.com [scbt.com]
- 2. This compound - 2BScientific [2bscientific.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. 17-GMP-APA-GA - Focus Biomolecules [mayflowerbio.com]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: A Comparative Guide to Hsp90 Inhibitors 17-GMB-APA-GA and AUY922
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical therapeutic target in oncology due to its role in stabilizing a multitude of oncogenic "client" proteins essential for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously. This guide provides a detailed, head-to-head comparison of two Hsp90 inhibitors: 17-GMB-APA-GA, a derivative of the natural product geldanamycin (B1684428), and AUY922, a second-generation, fully synthetic inhibitor.
Due to the limited availability of specific preclinical data for this compound, this guide will utilize data from its well-characterized structural analog, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), as a representative of the geldanamycin class. This comparison will provide a comprehensive overview of their respective mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate their performance. Additionally, we will briefly introduce Gambogic Acid, another natural product Hsp90 inhibitor with a distinct mechanism of action, to provide a broader context.
Executive Summary
| Feature | This compound (represented by 17-AAG) | AUY922 (Luminespib) |
| Class | First-generation, semi-synthetic ansamycin (B12435341) | Second-generation, synthetic isoxazole |
| Mechanism of Action | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. | Binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, leading to client protein degradation. |
| Potency | Nanomolar to low micromolar range in various cancer cell lines. | Highly potent, with low nanomolar efficacy across a wide range of cancer cell lines. |
| Key Advantages | Well-established class of Hsp90 inhibitors with a large body of preclinical and clinical data. | High potency, favorable pharmacokinetic properties, and activity against a broad spectrum of tumors. Not a substrate for NQO1/DT-diaphorase. |
| Key Limitations | Poor water solubility and potential for hepatotoxicity associated with the benzoquinone ansamycin core. | Ocular toxicities (e.g., night blindness) have been observed in clinical trials. |
Quantitative Comparison of Preclinical Efficacy
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 17-AAG and AUY922 in various cancer cell lines.
| Cell Line | Cancer Type | 17-AAG IC50 (nM) | AUY922 IC50 (nM) |
| BT-474 | Breast Cancer | 5-6[1] | 3-126[2] |
| SKBR-3 | Breast Cancer | 70[3] | 6-17[4] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10[3] | 6-17[4] |
| LNCaP | Prostate Cancer | 25-45[1] | 2.3-50 |
| PC-3 | Prostate Cancer | 25-45[1] | 37 (as T/C%)[5] |
| A2780 | Ovarian Cancer | 18.3[6] | 11 (as T/C%)[5] |
| H1975 | Lung Adenocarcinoma | 1.258[7] | 2.3-50 |
| Gastric Cancer Lines | Gastric Cancer | - | 2-40[8] |
| 786-O | Renal Cell Carcinoma | - | 10.2[9] |
| ACHN | Renal Cell Carcinoma | - | 7.6[9] |
In Vivo Antitumor Activity in Xenograft Models
The following table summarizes the in vivo efficacy of 17-AAG and AUY922 in mouse xenograft models of human cancer.
| Xenograft Model | Cancer Type | Compound | Dosing Regimen | Tumor Growth Inhibition |
| G-415 | Gallbladder Cancer | 17-AAG | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size[10] |
| HCT116 | Colon Cancer | 17-AAG | 80 mg/kg, i.p., daily for 5 days | Significant reduction in mean tumor volume[11] |
| PC12 | Pheochromocytoma | 17-AAG | Not specified | Marked reduction in tumor volume and weight[3] |
| BT-474 | Breast Cancer | AUY922 | 30 mg/kg, i.v., once weekly | Significant growth inhibition[2] |
| A2780 | Ovarian Cancer | AUY922 | 50 mg/kg, i.p. or i.v., daily | 11% T/C (Treated/Control tumor volume)[5] |
| U87MG | Glioblastoma | AUY922 | 50 mg/kg, i.p. or i.v., daily | 7% T/C[5] |
| PC3 | Prostate Cancer | AUY922 | 50 mg/kg, i.p. or i.v., daily | 37% T/C[5] |
| WM266.4 | Melanoma | AUY922 | 50 mg/kg, i.p. or i.v., daily | 31% T/C[5] |
Mechanism of Action and Signaling Pathways
Both 17-AAG and AUY922 are potent inhibitors of Hsp90 that competitively bind to the N-terminal ATP-binding pocket of the chaperone. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are key oncogenic drivers, and their degradation results in the simultaneous blockade of multiple cancer-promoting signaling pathways.
In contrast, Gambogic Acid, a natural caged xanthone, has been identified as an Hsp90 inhibitor that binds to a distinct site on the chaperone, not the ATP-binding pocket[4]. More specifically, it has been shown to bind selectively to a site in the middle domain of Hsp90β[12]. This alternative binding mode presents an opportunity for developing Hsp90 inhibitors with different pharmacological profiles.
The following diagram illustrates the general mechanism of action of N-terminal Hsp90 inhibitors and their impact on key oncogenic signaling pathways.
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation and anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the Hsp90 inhibitor that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[13].
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of the Hsp90 inhibitor on the expression levels of Hsp90 client proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor or vehicle control for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of the Hsp90 inhibitor.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice)[10].
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Hsp90 inhibitor or vehicle control according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection)[10][14].
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).
Logical Comparison of Hsp90 Inhibitor Classes
The development of Hsp90 inhibitors has progressed from natural product-derived compounds to fully synthetic small molecules with improved pharmacological properties. The following diagram illustrates the logical relationship and evolution of the Hsp90 inhibitors discussed in this guide.
Caption: Evolution and comparison of different classes of Hsp90 inhibitors.
Conclusion
Both the geldanamycin class of Hsp90 inhibitors, represented here by 17-AAG, and the second-generation synthetic inhibitor AUY922 have demonstrated potent anti-cancer activity in preclinical models. AUY922 generally exhibits higher potency across a broader range of cancer cell lines and possesses more favorable pharmaceutical properties compared to the first-generation ansamycin antibiotics. However, the extensive research on 17-AAG provides a valuable historical context and a rich dataset for understanding the therapeutic potential and challenges of Hsp90 inhibition. The distinct mechanism of action of Gambogic Acid further highlights the diverse opportunities for targeting this critical molecular chaperone. The choice of an Hsp90 inhibitor for research or clinical development will depend on the specific cancer type, the desired client protein degradation profile, and the overall therapeutic window. This guide provides a foundational framework for making such informed decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. researchgate.net [researchgate.net]
Assessing the Specificity of 17-GMB-APA-GA: A Comparative Guide for Glucocorticoid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the binding specificity of the novel compound 17-GMB-APA-GA for the glucocorticoid receptor (GR). Due to the current lack of publicly available experimental data for this compound, this document serves as a methodological template. It outlines the necessary experimental protocols and data presentation structures to compare this compound against a panel of established glucocorticoid receptor agonists and antagonists. By following the outlined procedures, researchers can generate the data required to rigorously evaluate the compound's profile.
Comparative Binding Affinity of Glucocorticoid Receptor Ligands
The primary measure of a compound's specificity for its target is its binding affinity. This is typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating a higher affinity. The following table presents the GR binding affinities for a range of known ligands, providing a benchmark for the evaluation of this compound.
| Compound | Type | Binding Affinity (Ki/Kd in nM) |
| This compound | Unknown | Data to be determined |
| Dexamethasone | Agonist | ~3[1] |
| Triamcinolone Acetonide | Agonist | ~1.8 - 3.2[1][2] |
| Prednisolone (B192156) | Agonist | ~2.4[3] |
| Cortisol (Hydrocortisone) | Agonist | ~0.34[4] |
| Corticosterone | Agonist | ~0.39[4] |
| Budesonide | Agonist | Data varies by study |
| Fluticasone Propionate | Agonist | Data varies by study |
| RU486 (Mifepristone) | Antagonist | ~1.9[5] |
| LGD5552 | Antagonist | 2.4[6] |
Note: Binding affinity values can vary depending on the specific experimental conditions, such as the assay format, radioligand used, and tissue or cell source of the receptor.
Experimental Protocols for Specificity Assessment
A thorough assessment of this compound's specificity involves a multi-faceted approach, including direct binding assays, functional cellular assays, and target engagement verification.
Glucocorticoid Receptor Competitive Binding Assay
This assay directly measures the affinity of this compound for the GR by assessing its ability to compete with a known high-affinity radiolabeled or fluorescently-labeled ligand.
a) Radioligand Binding Assay
-
Principle: This method quantifies the displacement of a radiolabeled GR ligand (e.g., [³H]dexamethasone) by the unlabeled test compound (this compound).[7][8]
-
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable source, such as A549 cells or rat liver.[8]
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of [³H]dexamethasone (typically at or below its Kd).[7][8]
-
Competition: Add increasing concentrations of unlabeled this compound or a reference compound (e.g., unlabeled dexamethasone) to the wells. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).[8]
-
Equilibrium: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[8]
-
Separation: Separate the receptor-bound from free radioligand using a method like dextran-coated charcoal or filtration.[8]
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding and plot it against the log concentration of the competitor to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[8]
-
b) Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of light emitted from a fluorescently labeled GR ligand (tracer) upon displacement by a competitor compound. A small, rapidly tumbling tracer has low polarization, while the larger tracer-receptor complex has high polarization.
-
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent tracer, the GR protein, and serial dilutions of this compound in an appropriate assay buffer.
-
Assay Setup: In a microplate, combine the GR protein and the fluorescent tracer at concentrations optimized for a robust signal window.[9]
-
Competition: Add the serially diluted this compound or reference compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a set period to reach equilibrium.
-
Measurement: Read the fluorescence polarization values using a suitable plate reader.[7]
-
Data Analysis: Plot the change in polarization against the log concentration of the competitor to determine the IC50 and subsequently the Ki value.[10]
-
GR-Mediated Gene Expression Luciferase Reporter Assay
This functional assay determines whether this compound acts as an agonist or antagonist of GR-mediated gene transcription.
-
Principle: Cells are engineered to express the GR and a luciferase reporter gene under the control of a promoter containing glucocorticoid response elements (GREs). GR activation leads to luciferase expression, which can be quantified by measuring luminescence.[11][12][13]
-
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect them with a GR expression vector and a GRE-luciferase reporter plasmid. Alternatively, use a stable cell line.[11][13]
-
Compound Treatment: Treat the cells with serial dilutions of this compound. To test for antagonistic activity, co-treat cells with a known GR agonist like dexamethasone.
-
Incubation: Incubate the cells for a period sufficient to induce gene expression (typically 6-24 hours).[11][12]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the light output using a luminometer.[12]
-
Data Analysis: For agonist activity, plot the luminescence against the log concentration of this compound to determine the EC50. For antagonist activity, plot the inhibition of the agonist-induced signal against the log concentration of this compound to determine the IC50.
-
Western Blot Analysis of GR Target Gene Expression
This technique verifies that this compound can modulate the expression of endogenous GR target proteins, confirming its activity in a more physiological context.
-
Principle: Western blotting is used to detect changes in the protein levels of known GR target genes, such as FKBP5 (a gene induced by GR) and GILZ (Glucocorticoid-Induced Leucine Zipper).
-
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.[15]
-
Visualizing the Experimental and Biological Context
To further clarify the methodologies and the underlying biological processes, the following diagrams are provided.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Binding characteristics of mineralocorticoid and glucocorticoid receptors in dog brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential interaction of RU486 with the progesterone and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Comparative Analysis of the Cytotoxic Effects of Geldanamycin Analogues Across Various Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro anti-cancer activity of Hsp90 inhibitors, focusing on geldanamycin (B1684428) and its derivatives as a proxy for 17-GMB-APA-GA.
Introduction
This compound is a potent Heat Shock Protein 90 (Hsp90) inhibitor and an analog of geldanamycin.[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3][4] By inhibiting Hsp90, compounds like this compound can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] While specific cytotoxic data for this compound is not extensively available in the public domain, this guide provides a comparative analysis of its parent compound, geldanamycin, and the well-studied analog 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). This information serves as a valuable reference for understanding the potential cytotoxic profile of this compound and other related Hsp90 inhibitors.
Cytotoxic Activity of Geldanamycin and 17-AAG
The cytotoxic effects of geldanamycin and 17-AAG have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. This data is compiled from various studies and demonstrates the potent anti-proliferative activity of these Hsp90 inhibitors.
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| MCF-7 | Breast Cancer | Geldanamycin | 5 |
| 17-AAG | 10 - 50 | ||
| MDA-MB-231 | Breast Cancer | Geldanamycin | 10 |
| 17-AAG | 20 - 100 | ||
| SK-BR-3 | Breast Cancer | Geldanamycin | 2 |
| 17-AAG | 5 - 20 | ||
| PC-3 | Prostate Cancer | Geldanamycin | 20 |
| 17-AAG | 50 - 200 | ||
| DU145 | Prostate Cancer | Geldanamycin | 15 |
| 17-AAG | 40 - 150 | ||
| A549 | Lung Cancer | Geldanamycin | 8 |
| 17-AAG | 20 - 80 | ||
| HCT116 | Colon Cancer | Geldanamycin | 12 |
| 17-AAG | 30 - 120 | ||
| U87 MG | Glioblastoma | Geldanamycin | 10 |
| 17-AAG | 25 - 100 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific cytotoxicity assay used.
Experimental Protocols
The following are detailed methodologies for common experiments cited in the evaluation of the cytotoxic effects of Hsp90 inhibitors.
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., geldanamycin or 17-AAG) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. SRB (Sulphorhodamine B) Assay:
This assay is based on the measurement of cellular protein content.
-
Cell Seeding and Drug Treatment: Similar to the MTT assay.
-
Cell Fixation: After drug treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water, and 0.4% SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Washing: The plates are washed with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic effects of Hsp90 inhibitors.
Signaling Pathway of Hsp90 Inhibition-Induced Apoptosis
Caption: Hsp90 inhibition leads to apoptosis and cell cycle arrest.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor induces autophagy and apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 17-GMB-APA-GA: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 17-GMB-APA-GA based on available safety information for its components and established protocols for cytotoxic and hazardous waste. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to their institution's and local authorities' waste disposal regulations. This compound is intended for research use only and not for diagnostic or therapeutic use.[1]
The compound this compound, an analog of geldanamycin, is utilized as an Hsp90 inhibitor in research settings.[1] Due to the nature of its components, specifically the maleimide (B117702) linker which is classified as acutely toxic and corrosive, all waste generated from the handling and experimentation with this compound must be treated as hazardous and potentially cytotoxic waste.[2] Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of such waste via sewer systems.[3][4][5]
Hazard Identification and Classification
While the toxicological properties of this compound itself have not been fully investigated, the known hazards of its constituent parts necessitate a cautious approach.[6] Geldanamycin may cause irritation, while maleimide presents more severe hazards.[2][6] Therefore, all materials that have come into contact with this compound are to be considered hazardous.
Table 1: Hazard Classification for Maleimide Component
| Hazard Category | Classification |
| Acute Oral Toxicity | Category 3[2] |
| Skin Corrosion/Irritation | Category 1B[2] |
| Serious Eye Damage/Irritation | Category 1[2] |
| Skin Sensitization | Category 1[2] |
| UN Number | UN2923[2] |
| Hazard Class | 8 (Corrosive), Subsidiary Risk 6.1 (Toxic) |
| Packing Group | II or III[2] |
Step-by-Step Disposal Procedures
A comprehensive waste management plan involves the segregation, containment, and proper disposal of all contaminated materials. All personnel handling cytotoxic waste should be trained on the associated dangers and disposal protocols and must wear appropriate personal protective equipment (PPE), including gowns, double gloves, and eye protection.[7]
Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe disposal. At your workstation, you must separate waste into three distinct streams as soon as it is generated.
-
Liquid Waste: All aqueous and solvent solutions containing this compound, including residual amounts in reaction vessels.
-
Solid Waste (Non-Sharps): Contaminated consumables such as gloves, pipette tips, wipes, bench paper, vials, and empty stock containers.
-
Sharps Waste: Needles, syringes, scalpels, and any other sharp items contaminated with this compound.
Containment and Labeling
Each waste stream must be collected in a designated, appropriate container.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) carboy) that is compatible with the chemical nature of the waste. The container must be kept closed except when adding waste.
-
Solid Waste: Collect in a rigid, leak-proof container lined with a heavy-duty plastic bag (a minimum of 2 mm thick is recommended for polypropylene (B1209903) bags).[7]
-
Sharps Waste: Immediately place all contaminated sharps into a designated puncture-resistant sharps container.[8]
All waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and identify the contents, including "this compound". Do not overfill containers; they should be sealed when they are no more than three-quarters full.[3]
Storage Prior to Disposal
Store sealed hazardous waste containers in a secure, designated satellite accumulation area within or near the laboratory. This area should have adequate ventilation, preferably with negative air pressure, to minimize airborne residues.[7][9] Ensure incompatible wastes are segregated to prevent any potential reactions.
Final Disposal
The final disposal of cytotoxic waste requires high-temperature incineration to ensure complete destruction of the hazardous compounds.[9]
-
Do not dispose of any this compound waste down the drain or in the regular trash. This is a direct violation of EPA regulations.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly segregated, contained, and labeled hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and hand-off to trained EHS personnel.
Table 2: General Guidelines for Cytotoxic Waste Disposal
| Parameter | Guideline |
| Waste Segregation | Separate into Liquid, Solid (Non-Sharps), and Sharps.[8] |
| Labeling | "Hazardous Waste - Cytotoxic" with chemical identifiers.[7] |
| Storage | Secure, ventilated area, away from incompatible materials.[9] |
| Final Disposal Method | High-temperature incineration (up to 1200 °C).[9] |
| Prohibited Disposal | Do not dispose of in sewers or regular trash.[3][5] |
Experimental Protocols: Decontamination and Spill Management
Work Surface Decontamination Protocol
This procedure should be performed at the end of any work session involving this compound.
-
Preparation: Don all required PPE (lab coat, double gloves, safety glasses).
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the entire work surface in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic solid waste container.[3]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface with the same unidirectional technique to remove any detergent residue. Dispose of the wipe.[3]
-
Final Decontamination: Use a fresh wipe with 70% isopropyl alcohol to disinfect and remove any remaining chemical residues. Allow the surface to air dry completely. Dispose of the wipe.[3]
-
PPE Disposal: Carefully doff and dispose of outer gloves, gown, and inner gloves in the designated solid cytotoxic waste container.[3]
Spill Management Protocol
In the event of a spill, immediate and effective management is crucial to minimize contamination and health risks.[8]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator if the compound is in powder form, a disposable gown, double gloves, and eye protection.
-
Contain the Spill:
-
For liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
For solids: Gently cover the spill with damp absorbent pads to avoid raising dust. Do not dry sweep.
-
-
Clean the Spill: Using forceps, carefully collect all contaminated absorbent materials and any broken glass. Place them into the solid cytotoxic waste container.
-
Decontaminate the Area: Clean the spill area following the three-step decontamination protocol described above (detergent, water, 70% alcohol).
-
Dispose of all cleanup materials , including all PPE, as solid cytotoxic waste.
-
Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for segregation and disposal of this compound waste.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. ubpbio.com [ubpbio.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Personal protective equipment for handling 17-GMB-APA-GA
Disclaimer: A specific Safety Data Sheet (SDS) for 17-GMB-APA-GA is not publicly available. This guidance is based on the safety protocols for its parent compound, Geldanamycin, and general best practices for handling potent, research-grade bioactive molecules.[1][2][3] It is imperative to supplement this information with a thorough risk assessment conducted by qualified personnel within your institution.
Compound Information
This compound, with the full chemical name 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is an analog of Geldanamycin and functions as an inhibitor of Heat Shock Protein 90 (Hsp90).[4] It is intended for laboratory research use only and is not for diagnostic or therapeutic applications.[4]
| Identifier | Value |
| Full Chemical Name | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin |
| Synonym | This compound |
| Molecular Formula | C39H53N5O11 |
| Molecular Weight | 767.87 g/mol |
| Primary Target | Hsp90 |
Personal Protective Equipment (PPE)
Given the potent biological activity of Hsp90 inhibitors, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[2][3]
| Protection Level | Required PPE | Specifications & Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation risk. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer pair immediately upon any sign of contamination. Do not wear gloves outside of the laboratory. |
| Body Protection | Laboratory Coat with Cuffs | A buttoned, long-sleeved laboratory coat with tight-fitting cuffs is required. The coat should be dedicated to work with this compound and laundered professionally. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes or aerosols. Standard safety glasses are insufficient. |
| Respiratory Protection | NIOSH-approved Respirator | If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved N95 or higher-level respirator is required. |
Experimental Protocol: Safe Handling and Preparation of Stock Solutions
This protocol outlines the step-by-step procedure for safely handling this compound powder and preparing a stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Certified Chemical Fume Hood
-
Calibrated analytical balance
-
Fume hood-compatible vortex mixer
-
Sterile, capped vials
-
Pipettes and sterile, filtered pipette tips
-
Appropriate waste disposal containers
Procedure:
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary materials inside the fume hood.
-
-
Weighing the Compound:
-
Carefully open the vial containing this compound inside the fume hood.
-
Using a clean spatula, weigh the desired amount of the compound onto weighing paper on a calibrated analytical balance placed within the fume hood.
-
Avoid any rapid movements that could cause the powder to become airborne.
-
-
Solubilization:
-
Transfer the weighed compound into a sterile, capped vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Secure the cap tightly on the vial.
-
Gently swirl the vial to dissolve the compound. A brief vortex at low speed may be used if necessary.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces inside the fume hood with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and then clean water.
-
Dispose of all contaminated materials (gloves, pipette tips, weighing paper, empty vials) in a designated hazardous chemical waste container.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container immediately after use. |
| Aqueous Waste Solutions | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Solvent-based Waste Solutions | Collect in a designated, sealed container for flammable/hazardous solvent waste. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Never mix incompatible waste streams.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material. Decontaminate the area with a suitable deactivating agent. For large spills, evacuate the lab and contact your institution's EHS department. |
Diagrams
Caption: Workflow for Safe Handling and Preparation of this compound.
Caption: Hierarchy of Safety Controls for Handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
